ddTTP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O13P3/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGJWIFLBWJRMF-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209989 | |
| Record name | 2',3'-Dideoxythymidine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-60-9 | |
| Record name | ddTTP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Dideoxythymidine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dideoxythymidine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-DEOXYTHYMIDINE 5'-TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA883WYU21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Linchpin of Sanger Sequencing: A Technical Guide to the Role of ddTTP in Chain Termination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental role of dideoxythymidine triphosphate (ddTTP) in Sanger DNA sequencing, a cornerstone technology in molecular biology. From its basic mechanism to detailed experimental protocols, this document provides a comprehensive overview for professionals engaged in genetic analysis and therapeutic development.
The Core Principle: Chain Termination by Dideoxynucleotides
Sanger sequencing, also known as the dideoxy chain-termination method, relies on the enzymatic synthesis of a DNA strand complementary to a template of interest.[1][2] The process is ingeniously halted at specific nucleotide positions by the incorporation of a modified nucleotide, a dideoxynucleoside triphosphate (ddNTP).[3][4]
The key structural difference between a deoxynucleoside triphosphate (dNTP) and a ddNTP lies in the sugar moiety. While dNTPs possess a hydroxyl (-OH) group at the 3' carbon of the deoxyribose sugar, ddNTPs lack this group, having a hydrogen atom instead.[5][6] This seemingly minor alteration is the lynchpin of the entire method. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-OH group of the growing DNA strand and the 5'-phosphate group of an incoming dNTP.[5][7] When a ddNTP, such as this compound, is incorporated into the nascent DNA strand, the absence of the 3'-OH group makes it impossible for the DNA polymerase to add the next nucleotide, thus terminating the chain elongation.[6][7]
By including a low concentration of a specific ddNTP (ddATP, ddGTP, ddCTP, or this compound) in separate reaction mixtures along with all four dNTPs, a nested set of DNA fragments is generated, each terminating at a position where that specific ddNTP was incorporated.[7][8]
The Specific Role of this compound
In the context of Sanger sequencing, this compound's role is to specifically terminate the DNA synthesis at thymine (T) positions. When the DNA polymerase encounters an adenine (A) on the template strand, it can incorporate either a dATP (allowing the chain to continue) or, occasionally, a this compound. The incorporation of this compound results in a DNA fragment that ends at that specific thymine position in the newly synthesized strand.[6][8]
The ratio of dNTPs to ddNTPs is a critical parameter that must be carefully optimized.[9] A high ratio of dNTPs to ddNTPs will result in a low frequency of termination, leading to longer DNA fragments and difficulty in reading the sequence close to the primer. Conversely, a low ratio will cause frequent termination, generating predominantly short fragments and preventing the determination of the sequence far from the primer.
Quantitative Data on Nucleotide Incorporation
The efficiency of ddNTP incorporation is influenced by the specific DNA polymerase used and the local sequence context. While the exact concentrations of ddNTPs in commercial sequencing kits like BigDye™ Terminator are proprietary, the general principle is to use them at a concentration that allows for the generation of a comprehensive set of terminated fragments.
| Parameter | Description | Typical Value/Range | Reference |
| dNTP/ddNTP Ratio | The molar ratio of deoxynucleoside triphosphates to dideoxynucleoside triphosphates in the sequencing reaction. This ratio is crucial for obtaining a good distribution of fragment lengths. | 100:1 to 500:1 (general estimate for classic Sanger sequencing) | [5] |
| ddGTP Incorporation by Taq Polymerase | Taq DNA polymerase has been shown to incorporate ddGTP more efficiently than other ddNTPs. This can lead to uneven peak heights in the sequencing chromatogram. | ddGTP is incorporated up to 10 times faster than other ddNTPs. | [2][10] |
| Kd (app) for correct dNTP | The apparent dissociation constant for the correct dNTP binding to the DNA polymerase-DNA complex. A lower value indicates tighter binding. | ~16 µM for Mau DNA polymerase | [11] |
| Kd (app) for incorrect dNTP | The apparent dissociation constant for an incorrect dNTP. | 200–500 µM for Mau DNA polymerase | [11] |
| kcat for correct dNTP incorporation | The catalytic rate constant for the incorporation of a correct dNTP. | ~0.2 s-1 for Mau DNA polymerase | [11] |
| kcat for incorrect dNTP incorporation | The catalytic rate constant for the incorporation of an incorrect dNTP. | An order of magnitude less than for correct dNTP incorporation. | [11] |
Experimental Protocols
The following sections provide a generalized yet detailed methodology for performing Sanger sequencing, with a focus on modern, automated cycle sequencing using fluorescently labeled ddNTPs.
Template and Primer Preparation
High-quality template DNA is essential for successful Sanger sequencing. The template can be a purified plasmid, a PCR product, or a single-stranded DNA vector.
Protocol for PCR Product Purification (using a column-based kit):
-
Add 5 volumes of binding buffer to 1 volume of the PCR product and mix.
-
Transfer the mixture to a spin column placed in a collection tube.
-
Centrifuge at >10,000 x g for 1 minute and discard the flow-through.
-
Add 700 µL of wash buffer to the column.
-
Centrifuge at >10,000 x g for 1 minute and discard the flow-through.
-
Repeat the wash step.
-
Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.
-
Place the column in a clean 1.5 mL microcentrifuge tube.
-
Add 30-50 µL of elution buffer to the center of the column membrane and let it stand for 1 minute.
-
Centrifuge for 1 minute to elute the purified DNA.
-
Quantify the DNA concentration using a spectrophotometer or a fluorometric method.
Cycle Sequencing Reaction
Cycle sequencing is a modification of the traditional Sanger method that uses a thermocycler to perform repeated rounds of denaturation, annealing, and extension, leading to linear amplification of the sequencing products. This protocol is based on the widely used BigDye™ Terminator v3.1 Cycle Sequencing Kit.
Reaction Setup (for a single 20 µL reaction):
| Component | Volume |
| BigDye™ Terminator v3.1 Ready Reaction Mix | 2 µL |
| 5X Sequencing Buffer | 2 µL |
| Purified DNA Template (e.g., PCR product 10-40 ng, Plasmid 150-300 ng) | X µL |
| Primer (3.2 µM) | 1 µL |
| Nuclease-free Water | to 20 µL |
Thermocycler Program:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 25-30 |
| Annealing | 50°C | 5 seconds | |
| Extension | 60°C | 4 minutes | |
| Final Hold | 4°C | Indefinite | 1 |
Sequencing Product Purification
After the cycle sequencing reaction, it is crucial to remove unincorporated dye-labeled ddNTPs, dNTPs, and salts, as these can interfere with the electrophoretic separation.
Protocol for Ethanol/EDTA Precipitation:
-
To the 20 µL sequencing reaction, add 2 µL of 125 mM EDTA.
-
Add 20 µL of 100% ethanol and mix thoroughly.
-
Incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at maximum speed for 15-30 minutes.
-
Carefully aspirate and discard the supernatant without disturbing the pellet.
-
Add 100 µL of 70% ethanol and centrifuge for 5 minutes.
-
Carefully aspirate and discard the supernatant.
-
Air dry the pellet for 10-15 minutes at room temperature.
-
Resuspend the pellet in 10-20 µL of Hi-Di™ Formamide.
Capillary Electrophoresis
The purified and resuspended sequencing products are then loaded onto an automated capillary electrophoresis instrument.
General Procedure:
-
Denature the DNA fragments by heating the samples at 95°C for 3-5 minutes, followed by immediate cooling on ice.
-
The instrument automatically injects the samples into the capillaries, which are filled with a polymer matrix.
-
A high voltage is applied, causing the negatively charged DNA fragments to migrate through the polymer.
-
The fragments are separated by size with single-base resolution, with shorter fragments moving faster.
-
As the fragments pass a detection window, a laser excites the fluorescent dye attached to the terminating ddNTP.
-
The emitted fluorescence is captured by a detector, and the instrument's software translates the sequence of colors into a DNA sequence chromatogram.
Visualizing the Process
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows in Sanger sequencing.
Mechanism of Chain Termination by this compound
Caption: Molecular mechanism of normal DNA elongation versus chain termination by this compound.
Sanger Sequencing Experimental Workflow
Caption: Overview of the automated Sanger sequencing experimental workflow.
Conclusion
Dideoxythymidine triphosphate is an indispensable component of Sanger DNA sequencing, enabling the precise termination of DNA synthesis at thymine residues. A thorough understanding of its mechanism of action, the factors influencing its incorporation, and the meticulous execution of experimental protocols are paramount for obtaining high-quality and reliable sequencing data. While newer sequencing technologies have emerged, the accuracy and robustness of Sanger sequencing, underpinned by the elegant principle of chain termination by ddNTPs like this compound, ensure its continued relevance in research and clinical settings for targeted sequencing and validation of next-generation sequencing results.
References
- 1. Mismatched and Matched dNTP Incorporation by DNA Polymerase β Proceed via Analogous Kinetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Solved Why is the ratio of dNTPs to ddNTPs crucial in Sanger | Chegg.com [chegg.com]
- 10. Frontiers | DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present [frontiersin.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Properties of 2',3'-Dideoxythymidine Triphosphate (ddTTP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-Dideoxythymidine Triphosphate (ddTTP) is a synthetic analog of the natural deoxynucleotide, 2'-deoxythymidine triphosphate (dTTP). Lacking the crucial 3'-hydroxyl group on its deoxyribose sugar moiety, this compound acts as a potent chain terminator of DNA synthesis. This unique property has made it an invaluable tool in molecular biology, particularly in the Sanger method of DNA sequencing, and a cornerstone in the development of antiviral therapeutics. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its mechanism of action, kinetic parameters of interaction with various DNA polymerases, and detailed experimental protocols for its application and analysis.
Introduction
The discovery and characterization of dideoxynucleotides in the 1970s revolutionized the field of molecular biology. By acting as specific inhibitors of DNA polymerase-mediated chain elongation, these molecules provided a means to decipher the genetic code. 2',3'-Dideoxythymidine Triphosphate (this compound), a thymidine analog, plays a pivotal role in this class of compounds. Its ability to be incorporated into a growing DNA strand by DNA polymerase, followed by the immediate cessation of further extension, is the fundamental principle behind its widespread use.
In addition to its foundational role in DNA sequencing, this compound and other dideoxynucleotides have been instrumental in the fight against retroviral infections, most notably the Human Immunodeficiency Virus (HIV). The viral reverse transcriptase, an RNA-dependent DNA polymerase, is a prime target for these chain-terminating nucleoside analogs. This guide will delve into the biochemical intricacies of this compound, providing researchers and drug development professionals with the essential knowledge to effectively utilize and innovate with this critical molecule.
Mechanism of Action: Chain Termination
The primary biochemical function of this compound is to act as a competitive inhibitor and a chain-terminating substrate for DNA polymerases.[1] The mechanism can be broken down into the following key steps:
-
Competition with dTTP: this compound, being structurally similar to the natural substrate dTTP, competes for the active site of DNA polymerase.
-
Incorporation into the Growing DNA Strand: During DNA synthesis, the DNA polymerase can incorporate this compound opposite an adenine base in the template strand.
-
Chain Termination: The absence of a 3'-hydroxyl group on the deoxyribose sugar of the incorporated this compound prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP).[2] This results in the immediate termination of DNA chain elongation.
This process leads to the generation of a population of DNA fragments of varying lengths, all ending with a thymidine analog at their 3' end.
Mechanism of this compound-induced chain termination.
Quantitative Data: Kinetic Parameters
The efficacy of this compound as a chain terminator is dependent on its interaction with different DNA polymerases. This interaction can be quantified by key kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki). The Km value reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating the affinity of the enzyme for the substrate. The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency.
| DNA Polymerase | Substrate | Km (µM) | Ki (this compound) (µM) | Organism/Virus | Reference |
| DNA Polymerase α | dTTP | - | >200 | Mouse Myeloma | [3] |
| DNA Polymerase β | dTTP | - | <2 | Human Fibroblasts | |
| DNA Polymerase δ | dTTP | - | ~25 (repair), ~40 (replication) | Human Fibroblasts | |
| HIV-1 Reverse Transcriptase | dTTP | - | 5-13 nM (range for various analogs) | HIV-1 | [4] |
| Taq DNA Polymerase | dNTPs | 33.3 | - | Thermus aquaticus | [5] |
| Vent DNA Polymerase | dNTPs | - | - | Thermococcus litoralis | [6] |
Note: The table provides a selection of available data. Kinetic parameters can vary depending on the specific experimental conditions, including template-primer sequences and buffer composition.
Experimental Protocols
DNA Polymerase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on a specific DNA polymerase.
Materials:
-
Purified DNA polymerase
-
DNA template-primer (e.g., poly(dA)-oligo(dT))
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
2',3'-Dideoxythymidine triphosphate (this compound)
-
Radiolabeled dNTP (e.g., [α-³²P]dTTP or [³H]dTTP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 0.5 M EDTA)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction master mix: In a microcentrifuge tube, combine the assay buffer, DNA template-primer, and all dNTPs except the one being competed with (in this case, dTTP).
-
Set up reaction tubes: For each this compound concentration to be tested, and for a no-inhibitor control, aliquot the master mix into separate tubes.
-
Add this compound: Add varying concentrations of this compound to the respective tubes. Add an equal volume of assay buffer to the control tube.
-
Initiate the reaction: Add the DNA polymerase to each tube to start the reaction.
-
Incubate: Incubate the reactions at the optimal temperature for the specific DNA polymerase for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction: Terminate the reaction by adding the stop solution.
-
Quantify DNA synthesis: Spot the reaction mixture onto filter paper, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value. Further kinetic analysis can be performed using Lineweaver-Burk or Michaelis-Menten plots to determine the Ki.[7]
References
- 1. biorxiv.org [biorxiv.org]
- 2. byjus.com [byjus.com]
- 3. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative kinetics of nucleotide analog incorporation by vent DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Core Mechanism of ddTTP as a Retroviral Reverse Transcriptase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global battle against retroviruses, most notably the Human Immunodeficiency Virus (HIV), has been significantly shaped by the development of antiretroviral therapies. A cornerstone of these therapeutic strategies is the inhibition of reverse transcriptase (RT), a viral enzyme essential for the replication of retroviruses.[1][2] Among the first and most crucial classes of RT inhibitors are the nucleoside reverse transcriptase inhibitors (NRTIs).[2][3] This technical guide provides an in-depth exploration of 2',3'-dideoxythymidine triphosphate (ddTTP), a potent NRTI that serves as a classic example of a chain-terminating inhibitor. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the underlying molecular and experimental frameworks.
Mechanism of Action: Chain Termination
Retroviruses, with their RNA genomes, must convert their genetic material into DNA to integrate into the host cell's genome—a process mediated by reverse transcriptase.[1][4] This enzyme synthesizes a complementary DNA (cDNA) strand from the viral RNA template.[4][5] NRTIs, including this compound, are synthetic analogs of natural deoxynucleoside triphosphates (dNTPs).[3][6]
The inhibitory action of this compound hinges on its structural similarity to the natural substrate, deoxythymidine triphosphate (dTTP). This resemblance allows this compound to be recognized and incorporated by reverse transcriptase into the growing viral DNA chain.[7][8] However, the critical difference lies in the 3'-hydroxyl (-OH) group on the deoxyribose sugar moiety. In this compound, this group is replaced by a hydrogen atom.[7][8] The 3'-OH group is indispensable for forming the phosphodiester bond with the next incoming nucleotide, a fundamental step in DNA chain elongation.[9] Consequently, once this compound is incorporated, the DNA synthesis is prematurely halted, a process known as chain termination.[6] This prevents the completion of the viral DNA, thereby blocking the retroviral replication cycle.[1]
To become active, this compound's parent nucleoside, 2',3'-dideoxythymidine, must first be phosphorylated to its triphosphate form by host cellular kinases.[3][10]
Quantitative Analysis of this compound Inhibition
The efficacy of this compound as a reverse transcriptase inhibitor has been quantified through various kinetic studies. These analyses typically determine parameters such as the dissociation constant (Kd), which reflects the binding affinity of the inhibitor to the enzyme, and the incorporation rate.
| Parameter | Value | Retrovirus/Enzyme | Conditions | Reference |
| Dissociation Constant (Kd) | 4.6 µM | HIV Reverse Transcriptase | Pre-steady-state kinetics | [11] |
| Incorporation Rate | ~2-fold slower than dTTP | HIV Reverse Transcriptase | 6 mM Mg²+ | [7][8] |
| Incorporation Rate | ~4.5–16-fold slower than dTTP | HIV Reverse Transcriptase | 0.5 mM Mg²+ | [7][8] |
Note: IC50 and Ki values are highly dependent on assay conditions, including substrate concentration. The data presented here are from specific studies and may vary.
Experimental Protocols
The evaluation of this compound and other NRTIs relies on a variety of in vitro assays designed to measure the activity of reverse transcriptase and its inhibition.
Pre-Steady-State Kinetic Analysis of Nucleotide Incorporation
This method is used to measure the rate of single nucleotide incorporation by reverse transcriptase.
Objective: To determine the rate constants for the incorporation of this compound compared to the natural substrate (dTTP).
Materials:
-
Purified recombinant HIV reverse transcriptase
-
A defined DNA or RNA template-primer duplex. A common setup uses a 5'-32P end-labeled DNA primer annealed to a DNA or RNA template.[7][8][12]
-
This compound and dTTP solutions of known concentrations
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Quench solution (e.g., EDTA or formic acid)
-
Denaturing polyacrylamide gel
Procedure:
-
Prepare the reaction mixture containing the template-primer duplex and reverse transcriptase in the reaction buffer.
-
Initiate the reaction by rapidly mixing the enzyme-template-primer complex with a solution containing this compound or dTTP.
-
The reaction is allowed to proceed for very short time intervals (milliseconds).[7][8][12]
-
At each time point, the reaction is stopped by adding the quench solution.
-
The reaction products are resolved by denaturing polyacrylamide gel electrophoresis.
-
The gel is exposed to a phosphorimager to visualize and quantify the amount of extended primer.[7][8]
-
The observed rate of nucleotide addition (kobs) is determined by fitting the product concentration versus time to a single exponential equation.[7][8]
Steady-State Reverse Transcriptase Inhibition Assay
This assay measures the overall rate of DNA synthesis over a longer period and is often used to determine the half-maximal inhibitory concentration (IC50) of an inhibitor.
Objective: To determine the concentration of this compound required to inhibit 50% of the reverse transcriptase activity.
Materials:
-
Purified recombinant reverse transcriptase
-
Template-primer (e.g., poly(rA)-oligo(dT))[8]
-
A mixture of dNTPs, including radioactively or colorimetrically labeled dNTPs (e.g., [³H]dTTP or DIG-dUTP).[13]
-
Serial dilutions of this compound
-
Reaction buffer
-
TCA (trichloroacetic acid) solution for precipitation or an ELISA-based detection system.
Procedure:
-
Set up a series of reactions, each containing the reverse transcriptase, template-primer, and dNTP mix.
-
Add varying concentrations of this compound to each reaction.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and precipitate the newly synthesized DNA using TCA.
-
Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, for non-radioactive assays, the products can be captured and detected using an ELISA-based system.[13]
-
Plot the percentage of RT activity against the logarithm of the this compound concentration to determine the IC50 value.
Resistance to this compound
A critical aspect of antiretroviral therapy is the potential for the virus to develop resistance. For NRTIs like this compound, resistance mutations can arise in the reverse transcriptase gene.[1] These mutations can lead to two primary mechanisms of resistance:
-
Reduced Incorporation: Mutations can alter the enzyme's active site, decreasing its affinity for the NRTI analog, thus favoring the incorporation of the natural dNTP.[1]
-
Excision (Primer Unblocking): Some mutations enhance the enzyme's ability to remove the chain-terminating nucleotide from the end of the DNA strand, allowing synthesis to resume.
Conclusion
This compound serves as a quintessential model for understanding the mechanism of chain-terminating reverse transcriptase inhibitors. Its ability to be incorporated into the nascent viral DNA and subsequently halt elongation is a powerful strategy for inhibiting retroviral replication. The quantitative analysis of its inhibitory properties and the detailed experimental protocols for its evaluation are fundamental to the ongoing research and development of novel antiretroviral agents. A thorough understanding of its mechanism, efficacy, and the potential for resistance is crucial for designing more effective and durable therapeutic regimens against retroviral infections.
References
- 1. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 7. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Human immunodeficiency virus reverse transcriptase: steady-state and pre-steady-state kinetics of nucleotide incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A new method for measuring reverse transcriptase activity by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Precision: A Technical Guide to the Discovery and History of Chain-Terminating Nucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to determine the precise order of nucleotides in a DNA molecule has been a cornerstone of molecular biology, underpinning vast advancements in genetics, medicine, and biotechnology. At the heart of the first widely adopted and highly accurate sequencing method lies a deceptively simple yet revolutionary concept: the chain-terminating nucleotide. This technical guide provides an in-depth exploration of the discovery and history of these critical molecules, detailing the pivotal experiments, the evolution of the technology they enabled, and the quantitative leaps in performance that have defined the field.
The Dawn of Sequencing: The Problem of Reading the Code
Before the 1970s, determining the sequence of a nucleic acid was a monumental task, often laborious and limited to very short fragments. The existing methods were inadequate for the scale required to decipher entire genes, let alone genomes. A breakthrough was needed to unlock the genetic code in a systematic and efficient manner.
The Sanger Revolution: The Invention of the Chain-Termination Method
In 1977, Frederick Sanger and his colleagues published a groundbreaking method that would change the face of biology.[1][2][3] This technique, which became known as the Sanger sequencing or chain-termination method, was elegant in its simplicity and profound in its impact.[1] The genius of the method lay in the use of modified nucleotides, 2',3'-dideoxynucleotides (ddNTPs), which act as specific inhibitors of DNA polymerase.[4]
The Core Principle: A Deliberate Halt to DNA Synthesis
The Sanger method is based on the in vitro replication of a single-stranded DNA template by a DNA polymerase.[1] The reaction mixture contains the four standard deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, and dTTP) that are the building blocks of DNA. Crucially, a small amount of a specific dideoxynucleotide (e.g., ddATP) is also included in the reaction.
Dideoxynucleotides are structurally similar to their deoxynucleotide counterparts, with one critical difference: they lack the 3'-hydroxyl (-OH) group on the deoxyribose sugar.[1] This 3'-OH group is essential for the formation of a phosphodiester bond with the next incoming nucleotide during DNA chain elongation. When DNA polymerase incorporates a ddNTP into the growing DNA strand, the absence of the 3'-OH group makes it impossible to add the next nucleotide, thus terminating the chain synthesis.[4]
References
The 3'-Hydroxyl Group: The Linchpin of DNA Elongation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The fidelity of DNA replication, the cornerstone of genetic inheritance, is critically dependent on the precise, sequential addition of deoxyribonucleoside triphosphates (dNTPs) to a growing DNA strand. This process, catalyzed by DNA polymerases, is fundamentally reliant on the presence of a free 3'-hydroxyl (-OH) group on the terminal nucleotide of the primer strand. This technical guide delves into the core function of the 3'-hydroxyl group in DNA elongation, exploring the underlying biochemical mechanisms, the experimental evidence that solidified our understanding, and the implications of its absence in modern molecular biology techniques and therapeutic strategies.
The Biochemical Imperative: The 3'-Hydroxyl as a Nucleophile
DNA elongation proceeds in the 5' to 3' direction, a directionality dictated by the enzymatic action of DNA polymerase. The core of this process is the formation of a phosphodiester bond, which links the incoming dNTP to the growing DNA chain.[1] This reaction is a nucleophilic attack, where the 3'-hydroxyl group of the terminal nucleotide on the primer strand acts as the nucleophile.[2][3]
The oxygen atom of the 3'-OH group attacks the alpha-phosphate (the innermost phosphate group) of the incoming dNTP, which is positioned in the active site of the DNA polymerase.[4][5] This attack leads to the formation of a new phosphodiester bond and the release of a pyrophosphate (PPi) molecule.[2][3] The energy required to drive this reaction forward is supplied by the hydrolysis of the high-energy phosphate bonds in the dNTP.[5]
Crucially, in the absence of the 3'-hydroxyl group, this nucleophilic attack cannot occur. Without this critical functional group, DNA polymerase is unable to catalyze the formation of the phosphodiester bond, leading to the immediate cessation of DNA strand elongation.[6][7] This principle of "chain termination" is not a biological anomaly but a fundamental rule of DNA synthesis that has been harnessed for significant technological advancements.
The Mechanism of DNA Polymerase Action
DNA polymerases are a family of enzymes that catalyze the synthesis of DNA molecules from deoxyribonucleotides.[2][5] Their function is template-dependent, meaning they read an existing DNA strand to synthesize a complementary new strand. All DNA polymerases require a primer—a short nucleic acid strand with a free 3'-OH group—to initiate synthesis.[8][9]
The catalytic cycle of a DNA polymerase involves several key steps:
-
Binding: The DNA polymerase binds to the template-primer junction.
-
dNTP Binding: The correct dNTP, complementary to the template base, binds to the active site of the polymerase.
-
Conformational Change: The binding of the correct dNTP induces a conformational change in the polymerase, moving it from an "open" to a "closed" state that positions the 3'-OH and the alpha-phosphate for catalysis.
-
Catalysis: The 3'-OH group of the primer attacks the alpha-phosphate of the dNTP, forming a phosphodiester bond and releasing pyrophosphate.[2][3]
-
Translocation: The polymerase moves one nucleotide forward along the template strand, ready to incorporate the next dNTP.
The fidelity of this process is remarkably high, with error rates of less than one in 100 million reactions for high-fidelity polymerases.[10] This accuracy is maintained through a combination of base selection in the active site and a "proofreading" 3' to 5' exonuclease activity that can remove misincorporated nucleotides.[2]
Experimental Elucidation: The Sanger Sequencing Method
The indispensable role of the 3'-hydroxyl group in DNA elongation was elegantly and definitively demonstrated by Frederick Sanger and his colleagues in 1977 through the development of the dideoxy chain-termination method of DNA sequencing, now famously known as Sanger sequencing.[11][12][13] This groundbreaking technique, which earned Sanger his second Nobel Prize in Chemistry, relies on the strategic use of dideoxynucleoside triphosphates (ddNTPs).
ddNTPs are synthetic analogs of dNTPs that lack the hydroxyl group at the 3' position of the deoxyribose sugar.[6][14] When a DNA polymerase incorporates a ddNTP into a growing DNA strand, the absence of the 3'-OH group prevents the addition of the next nucleotide, thereby terminating the chain.[7][15]
Experimental Protocol: Manual Sanger Sequencing (Radiolabeling)
The original Sanger sequencing method utilized radiolabeled primers or dNTPs for the visualization of the DNA fragments. The following is a generalized protocol for manual Sanger sequencing:
Materials:
-
Single-stranded DNA template
-
Sequencing primer (radiolabeled at the 5' end, e.g., with ³²P)
-
DNA polymerase (e.g., Klenow fragment of E. coli DNA polymerase I)
-
All four deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
One of the four dideoxynucleoside triphosphates (ddATP, ddCTP, ddGTP, or ddTTP) for each of the four reactions. The concentration of the ddNTP should be approximately 100-fold lower than the corresponding dNTP.[16]
-
Reaction buffer (containing Mg²⁺ and other necessary salts)
-
Stop solution (containing formamide and a tracking dye)
-
Denaturing polyacrylamide gel
-
X-ray film for autoradiography
Procedure:
-
Reaction Setup: Four separate sequencing reactions are prepared in four tubes. Each tube contains the single-stranded DNA template, the radiolabeled primer, DNA polymerase, and all four dNTPs.
-
Chain Termination: To each of the four tubes, a small amount of one of the four ddNTPs is added (one tube for ddATP, one for ddCTP, one for ddGTP, and one for this compound).
-
Incubation: The reactions are incubated at a temperature optimal for the DNA polymerase (e.g., 37°C for Klenow fragment). During this incubation, the polymerase extends the primer, incorporating dNTPs. Randomly, the polymerase will incorporate a ddNTP corresponding to the specific ddNTP in that reaction tube, at which point the chain elongation will terminate. This results in a collection of DNA fragments of varying lengths, all ending with a specific ddNTP.
-
Denaturation and Gel Electrophoresis: After the reactions are complete, a stop solution is added to each tube to denature the DNA fragments into single strands. The contents of each of the four tubes are then loaded into separate lanes of a high-resolution denaturing polyacrylamide gel.
-
Visualization: The gel is subjected to electrophoresis to separate the DNA fragments by size, with the smallest fragments migrating the fastest. After electrophoresis, the gel is exposed to X-ray film. The radioactive label on the primer allows for the visualization of the DNA bands.
-
Sequence Determination: The DNA sequence is read directly from the autoradiogram by starting at the bottom of the gel (smallest fragment) and reading upwards across the four lanes. The lane in which a band appears indicates the ddNTP that terminated the fragment and thus reveals the identity of the nucleotide at that position in the sequence.
Modern Advancements: Automated Fluorescent Sanger Sequencing
Modern Sanger sequencing has been automated and utilizes fluorescently labeled ddNTPs instead of radioactivity.[17]
Key Differences from Manual Method:
-
Fluorescent Labeling: Each of the four ddNTPs is labeled with a different colored fluorescent dye.
-
Single Reaction: All four fluorescently labeled ddNTPs are added to a single reaction tube.
-
Capillary Electrophoresis: The resulting DNA fragments are separated by size in a single, thin capillary tube filled with a gel polymer.
-
Automated Detection: As the fragments migrate through the capillary, they pass a laser that excites the fluorescent dyes. A detector then records the color of the fluorescence for each fragment.
-
Data Analysis: The data is processed by a computer to generate a chromatogram, which displays a series of colored peaks. Each peak corresponds to a nucleotide in the sequence.[18]
Quantitative Analysis of DNA Polymerase Activity
The efficiency and fidelity of DNA polymerases are critical for DNA replication and for the accuracy of techniques like PCR and Sanger sequencing. These properties can be quantified by measuring key kinetic parameters.
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Incorporation Efficiency (kcat/Km) (μM⁻¹s⁻¹) | Reference |
| Taq DNA Polymerase | dNTPs | 1.86 ± 0.1 | - | - | [19] |
| Yeast DNA Polymerase δ | Correct dNTP | - | ~1 | - | [15] |
| Yeast DNA Polymerase δ | Incorrect dNTP | - | - | Error frequency of 10⁻⁴ to 10⁻⁵ | [15] |
| Human DNA Polymerase β | Correct dNTP (T-A pair) | - | - | - | [3] |
| Human DNA Polymerase β | Incorrect dNTP (T-G mispair) | - | - | Less faithful by a factor of 2-4 | [3] |
| Enzyme | dNTP:ddNTP Reactivity Ratio (G) | dNTP:ddNTP Reactivity Ratio (A) | dNTP:ddNTP Reactivity Ratio (T) | dNTP:ddNTP Reactivity Ratio (C) | Reference |
| ΔTaq DNA Polymerase | 200 | 2500 | 30600 | 2400 | [20] |
| Thermo Sequenase DNA Polymerase | 0.41 | 0.71 | 0.93 | 0.72 | [20] |
Table 2: Reactivity Ratios of dNTPs to ddNTPs for different DNA Polymerases. This table illustrates the varying discrimination of different DNA polymerases against ddNTPs. A higher ratio indicates stronger discrimination against the ddNTP. Thermo Sequenase, an engineered polymerase, shows much more even incorporation of dNTPs and ddNTPs, making it highly suitable for sequencing.
Visualizing the Core Concepts
DNA Elongation Pathway
Caption: The biochemical pathway of DNA elongation, highlighting the nucleophilic attack by the 3'-hydroxyl group.
Sanger Sequencing Workflow
Caption: A simplified workflow of the automated fluorescent Sanger sequencing method.
Implications in Drug Development
The critical role of the 3'-hydroxyl group in DNA elongation has been a key target for the development of antiviral and anticancer drugs. Many of these therapeutic agents are nucleoside analogs that, once incorporated into a growing DNA chain by a viral or cellular polymerase, act as chain terminators because they lack a 3'-OH group.
For example, Zidovudine (AZT), an early and important drug in the treatment of HIV, is a thymidine analog that has an azido group instead of a hydroxyl group at the 3' position. When incorporated into the viral DNA by reverse transcriptase, it terminates chain elongation, thus inhibiting viral replication.
The development of such drugs requires a deep understanding of the structure and kinetics of the target polymerases to ensure selective incorporation by the viral or cancer cell polymerase while minimizing effects on host cell DNA replication.
Conclusion
The 3'-hydroxyl group is not merely a structural component of the deoxyribose sugar; it is the chemical fulcrum of DNA elongation. Its function as a nucleophile in the formation of the phosphodiester bond is a fundamental principle of molecular biology. The elegant simplicity of the Sanger sequencing method, which exploits the absence of this group in ddNTPs, stands as a testament to its critical importance. For researchers in the life sciences and professionals in drug development, a thorough understanding of the function of the 3'-hydroxyl group is essential for manipulating and analyzing genetic material and for designing novel therapeutic interventions that target the core machinery of life.
References
- 1. [PDF] DNA sequencing with chain-terminating inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 34.237.233.138 [34.237.233.138]
- 8. arep.med.harvard.edu [arep.med.harvard.edu]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Enzyme - Wikipedia [en.wikipedia.org]
- 11. neb.com [neb.com]
- 12. DNA sequencing with chain-terminating inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciepub.com [sciepub.com]
- 14. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sanger sequencing - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. dynamic-biosensors.com [dynamic-biosensors.com]
- 20. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of Chain Termination in DNA Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The principle of chain termination is a cornerstone of molecular biology, underpinning revolutionary technologies like Sanger DNA sequencing and forming the basis for a critical class of antiviral therapeutics. This technical guide provides an in-depth exploration of the core mechanism of chain termination in DNA synthesis. It is intended for researchers, scientists, and drug development professionals, offering a detailed understanding of the underlying biochemistry, experimental methodologies, and applications. This document summarizes key quantitative data, provides detailed experimental protocols, and utilizes visualizations to illustrate complex molecular pathways and workflows.
The Core Principle of Chain Termination
DNA synthesis, orchestrated by DNA polymerases, involves the sequential addition of deoxynucleoside triphosphates (dNTPs) to the 3'-hydroxyl (-OH) group of a growing DNA strand, forming a phosphodiester bond. The principle of chain termination hinges on the introduction of modified nucleotides that lack this essential 3'-OH group. These molecules, known as chain terminators, can be incorporated into the nascent DNA strand by the polymerase. However, once incorporated, the absence of the 3'-OH group prevents the formation of the next phosphodiester bond, thereby halting further elongation of the DNA chain.
The most classic examples of chain terminators are dideoxynucleoside triphosphates (ddNTPs), which were pivotal in the development of the Sanger sequencing method. This fundamental concept has also been ingeniously exploited in the development of antiviral drugs that selectively target viral polymerases.
Applications of Chain Termination
Sanger DNA Sequencing
Developed by Frederick Sanger in 1977, dideoxy chain termination sequencing remains a gold standard for DNA sequencing due to its high accuracy. The method relies on the in vitro synthesis of DNA in the presence of a DNA template, a primer, DNA polymerase, the four standard dNTPs (dATP, dCTP, dGTP, dTTP), and a small concentration of a specific ddNTP (ddATP, ddCTP, ddGTP, or ddTTP), each labeled with a distinct fluorescent dye.
During the synthesis, the DNA polymerase randomly incorporates either a dNTP or its corresponding ddNTP. The incorporation of a dNTP allows the chain to continue growing, while the incorporation of a ddNTP terminates the chain. This process results in a collection of DNA fragments of varying lengths, each ending with a specific fluorescently labeled ddNTP. These fragments are then separated by size using capillary electrophoresis, and the sequence is determined by reading the fluorescent signals in order of fragment size.
Antiviral Drug Development
The principle of chain termination is a highly effective strategy in antiviral therapy, particularly against viruses that rely on their own polymerases for replication, such as herpesviruses and retroviruses like HIV. Antiviral drugs that are nucleoside or nucleotide analogs act as chain terminators. These drugs are administered as prodrugs and are intracellularly phosphorylated by viral and/or cellular kinases to their active triphosphate forms.
These active forms then compete with the natural dNTPs for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, they terminate chain elongation, thus inhibiting viral replication. The selectivity of these drugs often stems from their higher affinity for viral polymerases compared to host cell polymerases.
Quantitative Analysis of Chain Terminator Efficiency
The effectiveness of a chain terminator is determined by its ability to be incorporated by a polymerase and to subsequently halt DNA synthesis. This can be quantified by various kinetic parameters. The following table summarizes key kinetic data for the incorporation of natural nucleotides and chain-terminating analogs by different polymerases.
| Polymerase | Nucleotide/Analog | Kd (μM) | kpol (s-1) | kpol/Kd (μM-1s-1) | IC50 (μM) | Reference |
| HCV NS5B RNA Polymerase | UTP | 113 ± 28 | 0.67 ± 0.05 | 0.0059 ± 0.0015 | - | |
| HCV NS5B RNA Polymerase | 2'F-2'C-Me-UTP (Sofosbuvir active form) | - | - | - | 0.21 ± 0.05 | |
| HCV NS5B RNA Polymerase | 2'C-Me-UTP | - | - | - | 0.25 ± 0.04 | |
| HCV NS5B RNA Polymerase | 3'-dUTP | - | - | - | 0.35 ± 0.03 | |
| HIV Reverse Transcriptase | dTTP (in 6 mM Mg2+) | 4.3 ± 1.1 | 48 ± 3 | 11.2 | - | |
| HIV Reverse Transcriptase | AZTTP (in 6 mM Mg2+) | 6.4 ± 1.5 | 48 ± 3 | 7.5 | - | |
| HIV Reverse Transcriptase | d4TTP (in 6 mM Mg2+) | 2.5 ± 0.5 | 32 ± 1 | 12.8 | - | |
| Human DNA Polymerase η | dCTP | 0.71 ± 0.04 | 5.02 ± 0.07 | 7.1 | - | |
| Human DNA Polymerase η | L-3TC-TP (Lamivudine active form) | 3.3 ± 0.3 | 0.0296 ± 0.0009 | 0.009 | - |
Table 1: Kinetic Parameters of Nucleotide and Analog Incorporation. Kd represents the equilibrium dissociation constant, kpol is the maximal rate of polymerization, kpol/Kd is the incorporation efficiency, and IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
Sanger Sequencing Workflow
A typical Sanger sequencing experiment involves three main stages: PCR amplification of the target DNA, cycle sequencing with chain terminators, and capillary electrophoresis for fragment analysis.
Objective: To generate a sufficient quantity of the target DNA fragment for sequencing.
Materials:
-
DNA template
-
Forward and reverse primers specific to the target sequence
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Taq DNA polymerase or other thermostable polymerase
-
PCR buffer
-
Nuclease-free water
-
Thermal cycler
Protocol:
-
Reaction Setup: Prepare a master mix containing all components except the DNA template. A typical 25 µL reaction mixture consists of:
-
5 µL of 5x PCR buffer
-
0.5 µL of 10 mM dNTP mix
-
1.25 µL of 10 µM forward primer
-
1.25 µL of 10 µM reverse primer
-
0.25 µL of Taq DNA polymerase (5 U/µL)
-
Nuclease-free water to a final volume of 24 µL
-
-
Add 1 µL of DNA template (1-100 ng) to 24 µL of the master mix.
-
Thermal Cycling: Place the reaction tubes in a thermal cycler and run the following program:
-
Initial denaturation: 95°C for 2-5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimal temperature depends on primer melting temperature).
-
Extension: 72°C for 1 minute per kilobase of the target DNA.
-
-
Final extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Verification: Analyze a small aliquot (e.g., 5 µL) of the PCR product by agarose gel electrophoresis to confirm the amplification of a single band of the expected size.
Objective: To remove unincorporated primers, dNTPs, and polymerase from the PCR product, which can interfere with the sequencing reaction.
Materials:
-
PCR product
-
ExoSAP-IT reagent (Exonuclease I and Shrimp Alkaline Phosphatase) or a column-based purification kit.
Protocol (using ExoSAP-IT):
-
To 5 µL of the PCR product, add 2 µL of ExoSAP-IT reagent.
-
Incubate the mixture at 37°C for 15 minutes to allow the enzymes to degrade residual primers and dephosphorylate dNTPs.
-
Inactivate the enzymes by heating the mixture to 80°C for 15 minutes.
-
The purified PCR product is now ready for cycle sequencing.
Objective: To generate a set of fluorescently labeled DNA fragments of varying lengths through chain termination.
Materials:
-
Purified PCR product
-
Sequencing primer (either the forward or reverse primer from the PCR)
-
Cycle sequencing kit (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)
-
Nuclease-free water
-
Thermal cycler
Protocol:
-
Reaction Setup: In a PCR tube, combine the following:
-
Purified PCR product (10-40 ng)
-
Sequencing primer (3.2 pmol)
-
Cycle sequencing ready reaction mix
-
Nuclease-free water to a final volume of 10 µL.
-
-
Thermal Cycling: Perform cycle sequencing in a thermal cycler with the following program:
-
Initial denaturation: 96°C for 1 minute.
-
25-30 cycles of:
-
Denaturation: 96°C for 10 seconds.
-
Annealing: 50°C for 5 seconds.
-
Extension: 60°C for 4 minutes.
-
-
Hold: 4°C.
-
Objective: To remove unincorporated dye-labeled ddNTPs that can interfere with the detection of the sequencing fragments.
Materials:
-
Cycle sequencing product
-
Ethanol/EDTA precipitation solution or a column-based purification kit.
Protocol (Ethanol/EDTA Precipitation):
-
To the 10 µL cycle sequencing reaction, add 2 µL of 125 mM EDTA and 25 µL of 95% ethanol.
-
Vortex briefly and incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes.
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again for 5 minutes.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the pellet in 10-20 µL of Hi-Di Formamide.
Objective: To separate the fluorescently labeled DNA fragments by size and detect the terminal nucleotide.
Materials:
-
Purified sequencing product resuspended in formamide
-
Capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer)
-
Polymer for capillary filling
-
Running buffer
Protocol:
-
Denature the sequencing product by heating at 95°C for 5 minutes and then immediately placing it on ice.
-
Load the samples onto the capillary electrophoresis instrument.
-
The instrument will automatically inject the samples into the capillaries, apply a high voltage to separate the fragments, and detect the fluorescence of the dye-labeled terminators as they pass a laser detector.
-
The sequencing software will analyze the raw data and generate the DNA sequence.
Visualizing Chain Termination Mechanisms and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and pathways related to chain termination in DNA synthesis.
The Core Mechanism of Chain Termination
Caption: Mechanism of DNA chain termination by ddNTPs.
Sanger Sequencing Workflow
Caption: The experimental workflow of Sanger DNA sequencing.
Mechanism of Action of Acyclovir
Caption: The mechanism of action of the antiviral drug Acyclovir.
Mechanism of Action of Zidovudine (AZT)
Caption: The mechanism of action of the antiretroviral drug Zidovudine (AZT).
Mechanism of Action of Tenofovir
Caption: The mechanism of action of the antiviral drug Tenofovir.
Mechanism of Action of Sofosbuvir
Caption: The mechanism of action of the anti-HCV drug Sofosbuvir.
Conclusion
The principle of chain termination in DNA synthesis is a powerful concept with profound implications for both basic research and clinical medicine. From enabling the routine determination of DNA sequences to providing a highly effective mechanism for combating viral infections, the targeted interruption of DNA elongation continues to be a vital tool in the arsenal of molecular biologists and drug developers. A thorough understanding of the underlying kinetics and molecular interactions, as detailed in this guide, is essential for the continued innovation and application of this fundamental principle.
Methodological & Application
Application Notes and Protocols: Determining the Optimal Concentration of ddTTP for Sanger Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of ddTTP in Sanger Sequencing
Sanger sequencing, also known as the chain-termination method, remains a cornerstone of molecular biology for DNA sequence validation, smaller-scale sequencing projects, and clinical applications. The method relies on the controlled interruption of in vitro DNA synthesis. This is achieved by incorporating dideoxynucleoside triphosphates (ddNTPs), which lack the 3'-hydroxyl (OH) group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP).[1][2] The specific ddNTP for thymine, 2',3'-dideoxythymidine triphosphate (this compound), acts as a chain terminator whenever a thymine base is required in the newly synthesized DNA strand, opposite an adenine base in the template. The strategic incorporation of this compound, and other ddNTPs, generates a collection of DNA fragments of varying lengths, each ending with a specific base. The ratio of ddNTPs to dNTPs is a critical parameter that dictates the distribution and length of these fragments, ultimately determining the quality and read length of the sequencing data.[1]
Principle of Chain Termination
The core of the Sanger method is the enzymatic synthesis of a DNA strand complementary to a single-stranded template. The reaction mixture contains the DNA template, a primer, DNA polymerase, the four standard dNTPs (dATP, dGTP, dCTP, dTTP), and a small amount of one or more of the four fluorescently labeled ddNTPs (ddATP, ddGTP, ddCTP, this compound).
-
Initiation: A short, single-stranded DNA primer anneals to its complementary sequence on the template DNA.
-
Elongation: DNA polymerase binds to the primer-template complex and begins synthesizing a new DNA strand by adding dNTPs that are complementary to the template.[1]
-
Termination: During elongation, the polymerase will occasionally incorporate a ddNTP instead of its corresponding dNTP.[3] Because the ddNTP lacks the 3'-OH group, no further nucleotides can be added, and the DNA strand elongation is terminated.[2]
-
Fragment Generation: The incorporation of this compound is a random event that occurs at any adenine position in the template. This results in a population of DNA fragments of different lengths, all ending with a this compound. These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the fluorescent label on each terminating ddNTP.
Quantitative Data: Concentrations and Ratios
The success of Sanger sequencing is highly dependent on the relative concentrations of dNTPs and ddNTPs. An optimal ratio ensures the generation of a sufficient number of fragments of varying lengths to cover the desired sequence region.
Recommended Concentrations and Ratios
The ideal concentration of ddNTPs can vary based on the specific sequencing chemistry, polymerase, and desired read length. However, general guidelines exist.
| Parameter | Recommended Value | Notes |
| ddNTP Concentration | 0.1 to 0.2 mM | The exact concentration depends on experimental requirements.[4] |
| dNTP:ddNTP Ratio | 100:1 | A common starting point (e.g., 0.5 mM dTTP to 0.005 mM this compound).[2][5] |
| dNTP Concentration | Should be at least 10-fold higher than ddNTP concentration.[4] | This ensures that chain elongation proceeds sufficiently to generate a range of fragment sizes. |
Effects of Suboptimal this compound Concentrations
Adjusting the this compound:dNTP ratio is crucial for optimizing read length and quality.
| This compound Concentration | Expected Outcome | Impact on Sequencing Result |
| Too High | Frequent chain termination. | Generates predominantly short DNA fragments. This improves sequence resolution close to the primer but leads to a rapid signal drop-off for longer fragments, reducing the overall read length.[6][7][8] |
| Too Low | Infrequent chain termination. | Generates predominantly long DNA fragments. This can provide sequence data further from the primer but results in weak or absent signals for shorter fragments, leading to a loss of sequence information near the 5' end.[7][8] |
Visualizations
Sanger Sequencing Workflow
Caption: Workflow of the Sanger dideoxy chain-termination sequencing method.
Impact of ddNTP Concentration on Read Length
Caption: Relationship between ddNTP:dNTP ratio and sequencing outcome.
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol describes a titration experiment to determine the optimal this compound:dNTP ratio for a specific template-primer pair. The goal is to test a range of ratios to find the one that yields the longest, highest-quality read.
Materials:
-
Purified DNA template (PCR product or plasmid) of known concentration.
-
Sequencing primer (5 pmol/µL).
-
Sanger sequencing kit (containing DNA polymerase, dNTP mix, and reaction buffer).
-
Stock solution of this compound.
-
Nuclease-free water.
Methodology:
-
Prepare a Master Mix: For a series of reactions, prepare a master mix containing the reaction buffer, dNTP mix, DNA polymerase, DNA template, and primer. Exclude the ddNTPs from this mix.
-
Set Up Titration Reactions: Aliquot the master mix into separate reaction tubes. Label each tube for a different this compound:dTTP ratio (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Add this compound: Add the corresponding amount of this compound to each labeled tube to achieve the desired final this compound:dTTP ratio. Ensure the final volume of each reaction is consistent by adjusting with nuclease-free water.
-
Thermal Cycling: Perform the cycle sequencing reaction using the thermal cycler parameters recommended by the sequencing kit manufacturer. A typical program involves an initial denaturation step followed by 25-30 cycles of denaturation, annealing, and extension.
-
Purification: Purify the extension products to remove unincorporated ddNTPs, dNTPs, and primers. This can be done using ethanol/EDTA precipitation or column purification.
-
Electrophoresis and Analysis: Analyze the purified products on a capillary electrophoresis-based DNA analyzer.
-
Evaluate Results: Compare the electropherograms from each reaction. The optimal concentration will produce strong, well-resolved peaks across the longest possible read length with minimal background noise.
Standard Sanger Sequencing Protocol
This protocol outlines the setup for a single Sanger sequencing reaction using a pre-determined optimal ddNTP concentration.
1. Template and Primer Preparation:
-
Quantify the purified DNA template (plasmid or PCR product) accurately. The required amount depends on the template type and size.[9]
-
Dilute the sequencing primer to a working concentration of 3.2-5 pmol/µL.[10]
-
In a sterile microcentrifuge tube, combine the DNA template and primer. The total volume is typically brought up to a specific amount (e.g., 10-15 µL) with nuclease-free water. Do not use TE buffer, as EDTA can inhibit the polymerase.[11]
2. Sequencing Reaction Setup:
-
On ice, add the components of the sequencing reaction mix (e.g., BigDye™ Terminator Ready Reaction Mix) to the template/primer mixture. This mix typically contains:
-
DNA Polymerase
-
Reaction Buffer
-
dNTPs
-
Fluorescently labeled ddNTPs (including this compound) at an optimized ratio.
-
-
The final reaction volume is typically 20 µL.
3. Thermal Cycling (Cycle Sequencing):
-
Place the reaction tube in a thermal cycler.
-
Run a cycle sequencing program, for example:
-
Initial Denaturation: 96°C for 1 minute.
-
25 Cycles:
-
Denaturation: 96°C for 10 seconds.
-
Annealing: 50-60°C for 5 seconds (primer Tm dependent).
-
Extension: 60°C for 4 minutes.
-
-
Hold: 4°C.
-
4. Post-Reaction Cleanup:
-
It is essential to remove unincorporated dye terminators and salts before electrophoresis.
-
Use a cleanup method such as ethanol/EDTA precipitation or a commercial column-based kit.
5. Capillary Electrophoresis:
-
Resuspend the purified DNA fragments in highly deionized formamide.
-
Denature the samples by heating to 95°C for 5 minutes, then immediately chill on ice.
-
Load the samples onto an automated capillary DNA sequencer (e.g., Applied Biosystems 3730xl).[9]
6. Data Analysis:
-
The sequencing software generates an electropherogram showing the fluorescent signal for each base.
-
Analyze the quality of the data, trim low-quality regions (typically the first 15-40 bases), and export the final sequence.[12]
Troubleshooting Common Issues
-
Weak or No Signal: This may be caused by insufficient template concentration, a primer that does not bind to the template, or the presence of inhibitors like EDTA.[11][13] Residual dNTPs from a PCR cleanup step can also dilute the sequencing mix's dNTP:ddNTP ratio, leading to weak signals.[13]
-
High Background Noise: Often a result of excess primers or template DNA. Ensure accurate quantification and use the recommended amounts. Contaminants from the DNA purification process can also contribute to noise.[14]
-
Short Read Lengths: This is a classic sign of a ddNTP:dNTP ratio that is too high. Consider using a lower concentration of the sequencing master mix or optimizing with a titration experiment.
-
Poor Sequence Quality in the First 50 Bases: This is common due to primer-dimers or "dye blobs" (unincorporated dye terminators). Ensure proper post-reaction cleanup. The initial part of the sequence is often less reliable.[12]
References
- 1. Calculating the optimum ddNTP:dNTP ratio in Sanger sequencing - The Science Snail [sciencesnail.com]
- 2. Sanger sequencing - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. genetics - DNA Sequencing - Sanger termination method: What effects will more ddNTPs in solution have on the resolution on agarose gel via electrophoresis? - Biology Stack Exchange [biology.stackexchange.com]
- 7. csus.edu [csus.edu]
- 8. youtube.com [youtube.com]
- 9. Sanger sequencing: Optimal amount of template and primer | Nevada Genomics Center | University of Nevada, Reno [unr.edu]
- 10. sourcebioscience.com [sourcebioscience.com]
- 11. biotech.cornell.edu [biotech.cornell.edu]
- 12. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Few Thoughts on Troubleshooting of DNA Sequencing - Part I [seqme.eu]
- 14. Sanger sequencing: troubleshooting | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Protocol for Dideoxythymidine Triphosphate (ddTTP) Incorporation in DNA Sequencing Reactions
Application Note: Utilizing ddTTP for Precise DNA Sequence Determination
This document provides a comprehensive protocol for the application of 2',3'-dideoxythymidine triphosphate (this compound) as a chain-terminating nucleotide in DNA sequencing reactions, primarily based on the Sanger sequencing method. This technique remains a cornerstone in molecular biology for targeted sequencing, sequence confirmation, and various clinical research applications. The protocol is intended for researchers, scientists, and drug development professionals familiar with basic molecular biology techniques.
Principle of Dideoxy Chain Termination Sequencing
Sanger sequencing, also known as the chain-termination method, relies on the enzymatic synthesis of a DNA strand complementary to the template of interest.[1][2][3] The reaction mixture includes the DNA template, a specific primer, DNA polymerase, the four standard deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, and dTTP), and a small amount of a chain-terminating dideoxynucleotide triphosphate (ddNTP).[1][4] In this protocol, we focus on the use of this compound.
Unlike dNTPs, ddNTPs lack a hydroxyl group at the 3' position of the ribose sugar.[2] This structural modification prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby terminating the extension of the DNA strand once a ddNTP is incorporated by the DNA polymerase.[2][3] When this compound is included in the reaction, a series of DNA fragments of varying lengths is generated, each terminating at a position where a thymine (T) would be incorporated.
By running four separate reactions, each with a different ddNTP (ddATP, ddGTP, ddCTP, and this compound), or a single reaction with each ddNTP labeled with a distinct fluorescent dye (automated sequencing), the resulting fragments can be separated by size using gel electrophoresis.[2][4] The sequence of the original DNA template can then be deduced by reading the order of the terminated fragments.[1]
Data Presentation
The following table summarizes the recommended quantitative parameters for a standard Sanger sequencing reaction using a commercial kit, such as the BigDye™ Terminator v3.1 Cycle Sequencing Kit. These values are provided as a guideline and may require optimization depending on the template DNA and primer characteristics.
| Component | Recommended Amount/Concentration | Purpose |
| Template DNA | The DNA molecule to be sequenced. | |
| - Plasmid DNA | 100 ng/µL | High-copy plasmids are common templates. |
| - PCR Product (100-200 bp) | 1-3 ng/µL | For sequencing of amplified DNA fragments. |
| - PCR Product (200-500 bp) | 3-10 ng/µL | Concentration is adjusted based on the length of the PCR product.[5] |
| - PCR Product (500-1000 bp) | 5-20 ng/µL | |
| Sequencing Primer | 3.2 pmol/µL (3.2 µM) | A short oligonucleotide that provides a starting point for DNA synthesis.[6] |
| Reaction Mix Components | Volume per 10 µL Reaction | |
| - BigDye™ Terminator v3.1 | 0.25 µL | Contains fluorescently labeled ddNTPs, including this compound, and dNTPs.[7] |
| - 5X Sequencing Buffer | 2.25 µL | Provides the optimal chemical environment for the DNA polymerase.[7] |
| - Sterile H₂O | 6.00 µL | To bring the reaction to the final volume.[7] |
| - Primer | 0.50 µL | |
| - Purified PCR Product | 1.00 µL | The template for the sequencing reaction.[7] |
| ddNTP:dNTP Ratio | Approximately 1:100 | This ratio is critical for generating a sufficient distribution of fragment lengths for accurate sequencing. |
Experimental Protocols
This section provides a detailed methodology for a typical automated Sanger sequencing experiment using a fluorescently labeled this compound within a BigDye™ Terminator mix.
Sample Preparation
-
Template DNA Purification: High-quality, purified DNA is essential for successful sequencing. Use a commercial kit for plasmid or PCR product purification to remove contaminants such as residual primers, dNTPs, and salts. The A260/A280 ratio of the purified DNA should be approximately 1.8.[5]
-
Quantification: Accurately determine the concentration of the purified DNA template using a spectrophotometer or a fluorometer.
-
Primer Dilution: Dilute the sequencing primer to a working concentration of 3.2 pmol/µL in nuclease-free water.
Cycle Sequencing Reaction Setup
-
Prepare a master mix for the number of sequencing reactions to be performed. For a single 10 µL reaction, combine the following reagents in a PCR tube on ice:[7]
-
Sterile H₂O: 6.00 µL
-
5X BigDye™ Sequencing Buffer: 2.25 µL
-
BigDye™ Terminator v3.1 Ready Reaction Mix: 0.25 µL
-
Sequencing Primer (3.2 pmol/µL): 0.50 µL
-
-
Add 1.00 µL of the purified PCR product (template DNA) to the master mix in the PCR tube.[7]
-
Gently mix the components by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.
Thermal Cycling
Place the PCR tubes in a thermal cycler and perform the cycle sequencing reaction using the following program:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | |
| Annealing | 50°C | 5 seconds | 25-35 |
| Extension | 60°C | 4 minutes | |
| Final Hold | 4°C | Hold | 1 |
Note: These thermal cycling parameters are a general guideline. The annealing temperature may need to be optimized based on the melting temperature (Tm) of the specific primer used.
Post-Reaction Cleanup
After cycle sequencing, it is crucial to remove unincorporated dye terminators and salts that can interfere with the analysis. This can be achieved through methods such as ethanol/EDTA precipitation or using commercially available cleanup kits.
Capillary Electrophoresis and Data Analysis
The purified sequencing products are denatured and separated by size using an automated capillary electrophoresis DNA sequencer. A laser excites the fluorescent dyes attached to the ddNTPs at the end of each fragment. The emitted light is captured by a detector, and the data is processed by sequencing analysis software to generate a chromatogram, which displays the DNA sequence.
Mandatory Visualizations
Figure 1. A high-level workflow of the Sanger sequencing process.
Figure 2. Biochemical mechanism of DNA chain termination by this compound.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Sanger sequencing sample requirements | Cambridge Genomic Services [cgs.path.cam.ac.uk]
- 6. sourcebioscience.com [sourcebioscience.com]
- 7. google.com [google.com]
Applications of 2',3'-Dideoxythymidine-5'-Triphosphate (ddTTP) in HIV Research
Introduction
2',3'-Dideoxythymidine-5'-triphosphate (ddTTP) is a synthetic nucleoside analog that plays a critical role in human immunodeficiency virus (HIV) research. As the triphosphate form of the nucleoside analog 2',3'-dideoxythymidine, this compound acts as a potent chain terminator of reverse transcriptase, an essential enzyme for HIV replication. This property makes this compound an invaluable tool for studying the kinetics of HIV reverse transcriptase, for the development and evaluation of antiretroviral drugs, and in a variety of in vitro assays to probe the mechanisms of viral replication. These application notes provide an overview of the key uses of this compound in HIV research, detailed experimental protocols, and a summary of relevant quantitative data.
Mechanism of Action
The primary mechanism by which this compound inhibits HIV replication is through the termination of the growing viral DNA chain during reverse transcription. HIV, a retrovirus, utilizes reverse transcriptase (RT) to convert its single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.
HIV RT, like other DNA polymerases, catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). However, this compound lacks the 3'-hydroxyl group on its deoxyribose sugar moiety.[1][2][3][4][5] When HIV RT incorporates this compound into the nascent DNA strand, the absence of this 3'-hydroxyl group prevents the addition of the next nucleotide, thereby halting DNA synthesis.[5][6][7][8][9] This process is known as chain termination.[1][4][6][7][8]
The selective toxicity of nucleoside analogs like the parent compound of this compound against HIV is based on the higher affinity of HIV RT for these analogs compared to host cell DNA polymerases.[7][8]
Key Applications in HIV Research
In Vitro HIV Reverse Transcriptase Inhibition Assays
This compound is frequently used as a reference compound or a tool inhibitor in biochemical assays designed to identify and characterize new inhibitors of HIV RT. These assays measure the ability of a test compound to compete with natural dNTPs or other nucleoside analogs for incorporation by the RT enzyme.
Kinetic Studies of HIV Reverse Transcriptase
The chain-terminating property of this compound allows researchers to study the kinetics of nucleotide incorporation by HIV RT. By measuring the rates of incorporation of this compound compared to the natural substrate dTTP and other analogs, valuable insights into the enzyme's catalytic mechanism and the effects of drug resistance mutations can be obtained.[1][2][3]
Cell-Based HIV Replication Assays
In its nucleoside form (2',3'-dideoxythymidine), which is then intracellularly phosphorylated to this compound, it can be used in cell culture-based assays to assess the inhibition of viral replication in a more biologically relevant context. However, the delivery of the triphosphate form directly into cells is challenging, so often the nucleoside precursor is used in these assays.[10]
Structural Biology Studies
This compound and its corresponding nucleoside, stavudine (d4T), have been used in structural biology studies to understand how nucleoside reverse transcriptase inhibitors (NRTIs) bind to the active site of HIV RT.[4] X-ray crystallography of RT-DNA-ddTTP complexes provides a detailed picture of the molecular interactions that are crucial for drug design and understanding resistance mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from various studies. These values are essential for comparing the potency and kinetic parameters of different reverse transcriptase inhibitors.
Table 1: Inhibition of HIV-1 Reverse Transcriptase
| Compound | Inhibition Constant (Ki) | IC50 | Target Enzyme | Notes | Reference |
| ddUTP | 0.05 µM | HIV-1 RT | A potent and selective inhibitor. | [10] | |
| AZTTP | 0.04 µM | HIV-1 RT | Using poly(rA)-oligo(dT)12-18 as template. | [8] | |
| AZTTP | 0.3 µM | HIV-1 RT | Using activated calf thymus DNA as template. | [8] | |
| ddATP | Effective at 10 µM | NERT in intact virions | [6] | ||
| This compound | Effective at 50 µM | NERT in intact virions | [6] |
Table 2: Kinetic Parameters of Nucleotide Incorporation by HIV-1 RT
| Nucleotide | Incorporation Rate (kpol) (s-1) | Magnesium Concentration (mM) | Fold Slower than dTTP | Reference |
| dTTP | 107 ± 11 | Not specified | - | [11] |
| This compound | 5 ± 0.3 | Not specified | ~21 | [11] |
| dTTP | Not specified | 6 | - | [1][2][3] |
| This compound | Modestly slower (~2-fold) | 6 | ~2 | [1][2][3] |
| dTTP | Not specified | 0.5 | - | [1][2][3] |
| This compound | 4.5–16-fold slower | 0.5 | 4.5–16 | [1][2][3] |
Experimental Protocols
Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)
This protocol describes a standard method for assessing the inhibition of recombinant HIV-1 RT activity using a DNA/RNA primer/template.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Primer/Template: e.g., a 20-nt 5'-32P end-labeled DNA primer annealed to a 36-nt DNA or RNA template.[1][2]
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 6 mM MgCl2, 1 mM DTT.
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
This compound (or other inhibitors) at various concentrations
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
Procedure:
-
Prepare the primer/template by annealing the 32P-labeled primer to the template DNA or RNA.
-
Set up reaction tubes containing the reaction buffer.
-
Add the test inhibitor (e.g., this compound) at a range of concentrations to the respective tubes.
-
Add the primer/template duplex and the HIV-1 RT enzyme to each tube.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding a mixture of dNTPs (including a limiting concentration of dTTP if this compound is the inhibitor).
-
Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at 37°C.[12]
-
Terminate the reaction by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the results using autoradiography or phosphorimaging. The amount of full-length product versus chain-terminated product is quantified to determine the extent of inhibition.
Protocol 2: Pre-Steady-State Kinetic Analysis of this compound Incorporation
This protocol is used to determine the single-turnover rate of nucleotide incorporation.
Materials:
-
High-purity HIV-1 Reverse Transcriptase
-
32P-labeled primer/template duplex
-
Reaction Buffer: As in Protocol 1, often with varying Mg2+ concentrations (e.g., 0.5 mM and 6 mM).[1][2][3]
-
This compound at a fixed, saturating concentration (e.g., 5 µM).[3]
-
Quench Solution: 0.5 M EDTA.
-
Rapid quench-flow apparatus.
Procedure:
-
Load the enzyme and primer/template complex into one syringe of the rapid quench-flow instrument.
-
Load the this compound solution into another syringe.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
The reaction is allowed to proceed for very short, defined time intervals (milliseconds to seconds).
-
The reaction is stopped at each time point by mixing with the quench solution.
-
The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis and quantified.
-
The amount of product formed over time is plotted, and the data are fit to a single-exponential equation to determine the observed rate of incorporation (kobs).
Visualizations
References
- 1. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Structure of HIV‐1 reverse transcriptase/d4TTP complex: Novel DNA cross‐linking site and pH‐dependent conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Target Distinct Phases of Early Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Potent DNA chain termination activity and selective inhibition of human immunodeficiency virus reverse transcriptase by 2',3'-dideoxyuridine-5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIV-1 Reverse Transcriptase Polymerase and RNase H (Ribonuclease H) Active Sites Work Simultaneously and Independently - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the nucleotide binding site of HIV-1 reverse transcriptase using dTTP as a photoaffinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ddTTP Incorporation Assay for DNA Polymerase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dideoxythymidine triphosphate (ddTTP) incorporation assay is a powerful and versatile method for measuring the activity of DNA polymerases. This technique leverages the chain-terminating property of dideoxynucleotides to quantify the enzymatic activity of DNA polymerases. Unlike standard deoxynucleoside triphosphates (dNTPs), dideoxynucleoside triphosphates (ddNTPs) lack a 3'-hydroxyl group.[1] When a DNA polymerase incorporates a ddNTP into a growing DNA strand, the absence of this 3'-OH group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA synthesis.[1] The amount of terminated product, which can be measured using various detection methods, is directly proportional to the polymerase activity.
This application note provides detailed protocols for performing a this compound incorporation assay using both fluorescence-based detection and traditional gel electrophoresis. It also includes information on applying this assay for the kinetic analysis of DNA polymerases and for screening potential inhibitors, a critical step in drug discovery.
Principle of the Assay
The this compound incorporation assay is based on a primer extension reaction. A single-stranded DNA template is annealed to a shorter, complementary primer. In the presence of a DNA polymerase, dNTPs, and a limiting amount of this compound, the polymerase extends the primer. The polymerase will incorporate dNTPs until it randomly incorporates a this compound, at which point the extension is terminated. The amount of the terminated DNA fragment is then quantified to determine the polymerase activity.
Applications
-
Quantitative Measurement of DNA Polymerase Activity: The assay can be used to determine the specific activity of purified DNA polymerases or to measure polymerase activity in cell lysates.[2][3]
-
Kinetic Analysis of DNA Polymerases: By varying the concentrations of dNTPs and this compound, the assay can be used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for both natural substrates and chain-terminating analogs.[1][4]
-
High-Throughput Screening of DNA Polymerase Inhibitors: The assay is readily adaptable for high-throughput screening (HTS) of chemical libraries to identify novel inhibitors of DNA polymerases, which are important targets for antiviral and anticancer drug development.[5][6]
Experimental Protocols
Fluorescence-Based this compound Incorporation Assay
This protocol describes a fluorescence-based method for quantifying DNA polymerase activity. The assay utilizes a fluorescent DNA intercalating dye (e.g., PicoGreen® or EvaGreen®) that exhibits enhanced fluorescence upon binding to the double-stranded DNA product formed during the primer extension reaction.[4][7]
Materials:
-
Purified DNA polymerase (e.g., Taq polymerase, Klenow fragment)
-
Single-stranded DNA template (e.g., M13mp18)
-
Primer complementary to the template
-
dNTP mix (dATP, dCTP, dGTP)
-
This compound
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)
-
Fluorescent DNA dye (e.g., PicoGreen® or EvaGreen®)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Primer-Template Annealing: Prepare the primer-template substrate by mixing the primer and template in a 1.5:1 molar ratio in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat at 95°C for 5 minutes and then allow to cool slowly to room temperature.
-
Reaction Setup: In a 96-well black microplate, prepare the reaction mixture as follows for a 50 µL final volume:
| Component | Final Concentration |
| Reaction Buffer (10X) | 1X |
| Annealed Primer-Template | 100 nM |
| dNTP mix (dATP, dCTP, dGTP) | 10 µM each |
| This compound | 1 µM |
| DNA Polymerase | Variable (e.g., 1-10 units) |
| Nuclease-free water | to 50 µL |
-
Initiate the Reaction: Add the DNA polymerase to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the DNA polymerase (e.g., 37°C for Klenow fragment, 72°C for Taq polymerase) for a set period (e.g., 15-60 minutes).
-
Stop the Reaction: Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Fluorescence Detection: Add the fluorescent DNA dye according to the manufacturer's instructions. Read the fluorescence in a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. Plot the fluorescence intensity against the amount of DNA polymerase to determine the enzyme's activity. For inhibitor screening, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Gel-Based this compound Incorporation Assay
This protocol utilizes polyacrylamide gel electrophoresis (PAGE) to separate and visualize the chain-terminated DNA fragments. This method is particularly useful for kinetic studies and for analyzing the processivity of the polymerase.
Materials:
-
Purified DNA polymerase
-
Single-stranded DNA template
-
⁵'-radiolabeled or fluorescently labeled primer
-
dNTP mix (dATP, dCTP, dGTP)
-
This compound
-
Reaction Buffer
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Gel loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Phosphorimager or fluorescence scanner
Protocol:
-
Primer Labeling: Label the 5'-end of the primer with ɣ-³²P-ATP using T4 polynucleotide kinase or with a fluorescent dye.
-
Primer-Template Annealing: Anneal the labeled primer to the single-stranded DNA template as described in the fluorescence-based protocol.
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube as described in the fluorescence-based protocol, using the labeled primer-template.
-
Initiate and Incubate: Start the reaction by adding the DNA polymerase and incubate at the appropriate temperature for a defined time.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of gel loading buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the desired separation is achieved.
-
Visualization and Quantification: For radiolabeled products, expose the gel to a phosphor screen and visualize using a phosphorimager. For fluorescently labeled products, visualize the gel using a fluorescence scanner. Quantify the intensity of the bands corresponding to the terminated products to determine the polymerase activity.
Data Presentation
Kinetic Parameters of this compound Incorporation
The this compound incorporation assay can be used to determine the kinetic parameters for this compound incorporation by different DNA polymerases. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be calculated by measuring the initial reaction rates at various this compound concentrations. From Vmax, the catalytic rate constant (kcat) can be determined.
| DNA Polymerase | Km for this compound (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Taq DNA Polymerase | 15 | 0.5 | 0.033 |
| Klenow Fragment (exo-) | 5 | 1.2 | 0.24 |
| T7 DNA Polymerase | 0.8 | 25 | 31.25 |
| HIV-1 Reverse Transcriptase | 0.1 | 5 | 50 |
Note: These values are illustrative and can vary depending on the specific reaction conditions, template-primer sequence, and the polymerase preparation.
IC₅₀ Values of DNA Polymerase Inhibitors
A key application of the this compound incorporation assay is the screening and characterization of DNA polymerase inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.
| Inhibitor | Target Polymerase | IC₅₀ (µM) |
| Aphidicolin | DNA Polymerase α | 0.1 |
| Foscarnet | HIV-1 Reverse Transcriptase | 0.5 |
| Acyclovir Triphosphate | Herpes Simplex Virus DNA Polymerase | 0.05 |
| Gemcitabine Triphosphate | DNA Polymerase ε | 1.2 |
Note: These IC₅₀ values are representative and can be influenced by the assay conditions, including the concentrations of substrates and the enzyme.
Visualizations
Caption: Experimental workflow for the this compound incorporation assay.
Caption: Mechanism of DNA chain termination by this compound incorporation.
References
- 1. Frontiers | DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present [frontiersin.org]
- 2. Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A quantitative fluorescence‐based steady‐state assay of DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dynamic-biosensors.com [dynamic-biosensors.com]
- 6. Identification of polymerase and processivity inhibitors of vaccinia DNA synthesis using a stepwise screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive assay for dNTPs based on long synthetic oligonucleotides, EvaGreen dye and inhibitor-resistant high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ddTTP in Terminal Transferase-Mediated DNA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that catalyzes the template-independent addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[1][2] This characteristic makes TdT a valuable tool in molecular biology for various applications, including DNA labeling. The use of dideoxynucleoside triphosphates (ddNTPs), such as 2',3'-dideoxythymidine triphosphate (ddTTP), in TdT-mediated reactions provides a powerful method for controlled, single-nucleotide labeling of DNA fragments.[3][4] Lacking the 3'-hydroxyl group necessary for phosphodiester bond formation, the incorporation of a ddNTP effectively terminates DNA strand extension.[3][5]
These application notes provide detailed protocols and data for the use of this compound in TdT-mediated DNA labeling, with a focus on 3'-end labeling and the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for apoptosis detection.
Key Applications
-
Single-Nucleotide 3'-End Labeling: Precisely label the 3'-terminus of DNA with a single this compound molecule. This is useful for creating probes with high specific activity or for applications where the addition of a homopolymer tail is undesirable.[4]
-
TUNEL Assay for Apoptosis Detection: The TUNEL assay identifies DNA fragmentation, a hallmark of late-stage apoptosis. TdT incorporates labeled nucleotides, including ddNTPs, at the 3'-hydroxyl ends of these DNA breaks, allowing for the visualization and quantification of apoptotic cells.
Data Presentation
Table 1: Relative Incorporation Rates of ddNTPs by Terminal Deoxynucleotidyl Transferase (TdT) under Different Divalent Cation Conditions
The choice of divalent cation in the reaction buffer significantly influences the incorporation efficiency of different ddNTPs by TdT. The following table summarizes the relative elongation rates of an unstructured poly-thymidine primer with different ddNTPs in reaction buffers containing varying concentrations of Mg²⁺ and Co²⁺. The data is normalized to the rates observed in a standard reaction buffer (RBC) containing 10 mM Mg²⁺ and 0.25 mM Co²⁺.
| Nucleotide | Buffer Condition | Relative Elongation Rate (Normalized to RBC) | Reference |
| This compound | No Mg²⁺, 0.25 mM Co²⁺ | ~1.0 | [1] |
| 1 mM Co²⁺ (TP8C) | 3.7 | [1] | |
| ddATP | No Mg²⁺, 0.25 mM Co²⁺ | ~0.34 | [1] |
| 1 mM Co²⁺ (TP8C) | 0.6 | [1] | |
| ddCTP | No Mg²⁺, 0.25 mM Co²⁺ | ~1.0 | [1] |
| 1 mM Co²⁺ (TP8C) | 3.1 | [1] | |
| ddGTP | No Mg²⁺, 0.25 mM Co²⁺ | ~0.29 | [1] |
| 1 mM Co²⁺ (TP8C) | 1.4 | [1] |
Data adapted from "Enhancing Terminal Deoxynucleotidyl Transferase Activity on Substrates with 3′ Terminal Structures for Enzymatic De Novo DNA Synthesis"[1]. The study demonstrates that a higher concentration of Co²⁺ significantly enhances the incorporation of pyrimidine ddNTPs (this compound and ddCTP).[1]
Signaling Pathway
The TUNEL assay detects a key event in the apoptotic signaling cascade: DNA fragmentation. This process is initiated by various intrinsic and extrinsic signals that converge on the activation of executioner caspases, such as caspase-3. Activated caspase-3 then cleaves the inhibitor of Caspase-Activated DNase (ICAD), releasing the active DNase (CAD). CAD translocates to the nucleus and cleaves DNA into internucleosomal fragments, creating the 3'-hydroxyl ends that are substrates for TdT in the TUNEL assay.
Experimental Protocols
Protocol 1: Single-Nucleotide 3'-End Labeling of DNA with this compound
This protocol is designed for the specific incorporation of a single, labeled or unlabeled, this compound onto the 3'-terminus of a DNA fragment.
Materials:
-
Terminal deoxynucleotidyl transferase (TdT)
-
5X TdT Reaction Buffer (e.g., 500 mM potassium cacodylate (pH 7.2), 10 mM CoCl₂, 1 mM DTT)
-
This compound (labeled or unlabeled)
-
DNA sample with 3'-OH ends (oligonucleotides, restriction fragments, etc.)
-
Nuclease-free water
-
EDTA (0.5 M) for reaction termination
-
Purification system (e.g., spin column, gel electrophoresis)
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube. The volumes can be scaled as needed.
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| 5X TdT Reaction Buffer | 10 µL | 1X |
| DNA sample (e.g., 10 pmol of 3' ends) | Variable | 0.2 µM |
| This compound (1 mM stock) | 1 µL | 20 µM |
| TdT (e.g., 20 U/µL) | 1 µL | 0.4 U/µL |
| Nuclease-free water | to 50 µL | - |
-
Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and heating at 70°C for 10 minutes.
-
Purification: Purify the labeled DNA from unincorporated this compound using a suitable method such as a spin column or gel electrophoresis.
Workflow for Single-Nucleotide Labeling:
Protocol 2: TUNEL Assay for Apoptosis Detection in Adherent Cells using Labeled this compound
This protocol provides a general framework for performing a TUNEL assay on adherent cells using a fluorescently labeled this compound. Optimization of reagent concentrations and incubation times may be necessary for different cell types.
Materials:
-
Adherent cells cultured on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS (for fixation)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TdT Reaction Buffer (as in Protocol 1)
-
Fluorescently labeled this compound (e.g., FITC-ddTTP, Cy3-ddTTP)
-
Terminal deoxynucleotidyl transferase (TdT)
-
Nuclease-free water
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation and Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization solution for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture on ice. For each sample, combine:
-
10 µL 5X TdT Reaction Buffer
-
1 µL Fluorescently labeled this compound (e.g., 25 µM stock)
-
1 µL TdT (20 U/µL)
-
38 µL Nuclease-free water
-
-
Remove PBS from the cells and add 50 µL of the TUNEL reaction mixture to each coverslip/well.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Washing:
-
Stop the reaction by washing the cells three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes at room temperature.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Visualization:
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled this compound, while non-apoptotic cells will show only the nuclear counterstain.
-
Workflow for TUNEL Assay:
Advantages and Considerations of Using this compound
Advantages:
-
Controlled Labeling: The primary advantage of using ddNTPs is the ability to add a single nucleotide to the 3'-terminus, preventing the formation of a homopolymer tail.[3][4] This is crucial for applications requiring precise labeling.
-
High Specificity: TdT-mediated labeling is specific to the 3'-hydroxyl ends of DNA, making it a reliable method for detecting DNA breaks in assays like TUNEL.
-
Versatility: Labeled ddTTPs are commercially available with a variety of modifications, including fluorophores and biotin, allowing for flexible detection methods.
Considerations:
-
Enzyme and Buffer Optimization: The efficiency of this compound incorporation can be highly dependent on the source of the TdT enzyme and the composition of the reaction buffer, particularly the type and concentration of divalent cations.[1] As shown in Table 1, cobalt is a preferred cofactor for efficient this compound incorporation.
-
Substrate Preference: TdT exhibits some sequence preference for the terminal nucleotides of the DNA substrate, which may influence labeling efficiency.
-
Potential for Background in TUNEL: In TUNEL assays, necrotic cells can also exhibit DNA fragmentation, potentially leading to false-positive signals. It is important to include appropriate positive and negative controls to ensure the specificity of the assay for apoptosis.
References
- 1. Enhancing Terminal Deoxynucleotidyl Transferase Activity on Substrates with 3′ Terminal Structures for Enzymatic De Novo DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. academic.oup.com [academic.oup.com]
- 5. ddNTP: Definition, structure & function [baseclick.eu]
Preparation of 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) Stocks for Laboratory Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2',3'-dideoxythymidine 5'-triphosphate (ddTTP) is a chain-terminating nucleotide analog of deoxythymidine triphosphate (dTTP). Lacking a 3'-hydroxyl group on the deoxyribose sugar, the incorporation of this compound into a growing DNA strand by a DNA polymerase prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby terminating DNA synthesis. This property makes this compound an indispensable tool in molecular biology, most notably in Sanger DNA sequencing.[1][2] Accurate and reliable experimental results necessitate the use of high-quality this compound stocks. This document provides detailed protocols for the preparation, quality control, and storage of this compound solutions for laboratory use.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and handling of this compound stocks.
Table 1: this compound Stock Solution Parameters
| Parameter | Value | Notes |
| Form | Trisodium salt powder | Commonly supplied form. |
| Molecular Weight | Varies by salt form | Refer to manufacturer's certificate of analysis. |
| Stock Concentration | 100 mM | Recommended for long-term storage. |
| Solvent | Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) | Water is suitable for most applications; TE buffer can help chelate divalent cations that may contribute to degradation. |
| pH of Stock Solution | 7.5 | Critical for stability. |
Table 2: Storage and Stability of this compound Solutions
| Condition | Duration | Notes |
| -20°C | >12 months | Recommended for long-term storage of stock and working solutions. |
| -80°C | >24 months | Offers enhanced long-term stability. |
| 4°C | <1 week | For short-term use only. Avoid prolonged storage at this temperature. |
| Room Temperature | <24 hours | Prone to degradation. Keep on ice during use. |
| Freeze-Thaw Cycles | Minimize (<3 cycles) | Repeated freeze-thaw cycles can lead to degradation. Aliquoting is highly recommended. |
Table 3: Quality Control Specifications for this compound Stocks
| Parameter | Specification | Method |
| Purity | ≥98% | HPLC |
| Concentration | ±5% of target | UV-Vis Spectrophotometry |
| Functional Activity | Clear chain termination in Sanger sequencing | Sanger Sequencing Assay |
| pH | 7.3 - 7.7 | pH meter |
Experimental Protocols
Protocol for Preparation of 100 mM this compound Stock Solution from Powder
This protocol describes the preparation of a 100 mM aqueous stock solution of this compound from its solid trisodium salt form.
Materials:
-
This compound, trisodium salt powder
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Microcentrifuge
-
pH meter
Procedure:
-
Determine the mass of this compound to be weighed:
-
Refer to the manufacturer's certificate of analysis for the exact molecular weight (MW) of the this compound salt.
-
Use the following formula to calculate the required mass for your desired volume (V) and concentration (C): Mass (mg) = C (mM) * V (mL) * MW ( g/mol )
-
For example, to prepare 1 mL of a 100 mM solution of this compound with a MW of 533.1 g/mol : Mass = 100 mM * 1 mL * 533.1 g/mol = 53.31 mg
-
-
Weighing the this compound powder:
-
Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolving the this compound:
-
Add approximately 80% of the final desired volume of nuclease-free water to the tube containing the this compound powder.
-
Vortex thoroughly to dissolve the powder completely.
-
-
pH adjustment:
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to 7.5 by adding small increments of 0.1 M NaOH or 0.1 M HCl, mixing well after each addition. Note: Maintaining a slightly alkaline pH is crucial for the stability of the triphosphate group.
-
-
Final volume adjustment:
-
Add nuclease-free water to reach the final desired volume.
-
Vortex to ensure homogeneity.
-
-
Aliquoting and storage:
-
Centrifuge the solution briefly to collect any droplets from the lid.
-
Dispense the stock solution into smaller, clearly labeled, nuclease-free microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Quality Control of this compound Stocks
This protocol provides a general method for determining the purity of the this compound stock solution using reverse-phase HPLC.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
This compound stock solution (diluted to ~1 mM in nuclease-free water)
Procedure:
-
Prepare the mobile phases:
-
Prepare a 0.1 M TEAA buffer and adjust the pH to 7.0.
-
Filter and degas both mobile phases before use.
-
-
Set up the HPLC system:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Set the UV detector to monitor at 267 nm.
-
-
Sample analysis:
-
Inject 10-20 µL of the diluted this compound sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Monitor the elution profile and record the chromatogram.
-
-
Data analysis:
-
Identify the peak corresponding to this compound.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100. The purity should be ≥98%.
-
Procedure:
-
Prepare a dilution of the this compound stock solution in 10 mM Tris-HCl, pH 7.5. A dilution factor of 1:1000 or 1:2000 is typically appropriate for a 100 mM stock.
-
Measure the absorbance of the diluted solution at 267 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law: A = εcl, where:
-
A is the absorbance.
-
ε is the molar extinction coefficient of this compound at 267 nm (approximately 9,600 L·mol⁻¹·cm⁻¹).
-
c is the concentration in mol/L.
-
l is the path length of the cuvette in cm (usually 1 cm).
-
This assay confirms the chain-terminating activity of the prepared this compound stock.
Materials:
-
Purified PCR product or plasmid DNA with a known sequence as a template.
-
Sequencing primer.
-
DNA polymerase suitable for sequencing.
-
dNTP mix (dATP, dCTP, dGTP, dTTP).
-
The prepared this compound stock solution.
-
Sequencing buffer.
-
Thermal cycler.
-
DNA sequencing instrument.
Procedure:
-
Set up the sequencing reaction:
-
Prepare a master mix containing the sequencing buffer, dNTP mix, template DNA, and sequencing primer.
-
Prepare a separate reaction for this compound termination. To this, add the DNA polymerase and an appropriate amount of the prepared this compound stock solution. The optimal dNTP:this compound ratio may need to be determined empirically but is typically in the range of 100:1 to 500:1.
-
-
Perform cycle sequencing:
-
Subject the reaction to thermal cycling according to the DNA polymerase manufacturer's recommendations.
-
-
Analyze the results:
-
Purify the sequencing products and analyze them on a DNA sequencing instrument.
-
The resulting electropherogram should show a clear ladder of fragments terminating at thymine residues, confirming the chain-terminating activity of the this compound.
-
Mandatory Visualizations
Caption: Workflow for the preparation and quality control of this compound stock solutions.
References
Troubleshooting & Optimization
troubleshooting premature chain termination in Sanger sequencing
This guide provides troubleshooting advice for common issues encountered during Sanger sequencing, with a focus on premature chain termination. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Issue 1: Weak or No Signal
Q1: My sequencing reaction resulted in very weak or no signal. What are the common causes?
A common reason for weak or no signal is an issue with the template DNA or primers.[1][2] This can include:
-
Low Template Concentration: This is a primary cause of sequencing reaction failure.[1] Insufficient template DNA leads to poor amplification during the cycle sequencing reaction.
-
Poor Template Quality: Contaminants such as salts, ethanol, or EDTA can inhibit the sequencing reaction.[3][4][5] A low A260/230 ratio (<1.8) often indicates the presence of organic contaminants.[3][5]
-
Primer Issues: The primer may be degraded, have a low binding efficiency, or there might not be a priming site on the template.[1][2][6]
-
Incorrect Primer Concentration: Both too low and too high primer concentrations can lead to weak signals.[3]
Issue 2: Premature Chain Termination (Early Signal Loss)
Q2: My sequence starts well but then the signal abruptly drops off. What could be the problem?
This "ski-slope" effect is a classic sign of premature chain termination. The primary causes include:
-
High Template Concentration: Too much template DNA can lead to a rapid depletion of the fluorescently labeled ddNTPs, causing the signal to drop off early in the sequence.[1][7]
-
Secondary Structures: GC-rich regions or hairpin loops in the DNA template can stall the polymerase, preventing the generation of longer fragments.[5][8][9]
-
Repetitive Regions: Homopolymer tracts (e.g., a long string of 'A's) can cause polymerase slippage, leading to a loss of signal.
-
Insufficient Reagents: Inadequate amounts of BigDye™ Terminator Ready Reaction Mix can lead to the reaction running out of essential components.[10]
Issue 3: Noisy Data or Multiple Peaks
Q3: The electropherogram shows noisy data with overlapping peaks. What does this indicate?
Noisy data with multiple peaks typically points to the presence of more than one DNA template or multiple priming events.[1][7] Specific causes include:
-
Multiple Templates: The presence of more than one PCR product or plasmid in the sequencing reaction will result in a mixed signal.[1][11]
-
Multiple Priming Sites: If the sequencing primer can bind to more than one location on the template, it will generate multiple overlapping sequences.[1][7]
-
Primer Dimers: The presence of primer dimers can create noise and artifacts in the sequencing data.[12]
-
Contamination: Residual PCR primers or other contaminants that were not properly removed can interfere with the sequencing reaction.[1][11]
Troubleshooting Guides
Guide 1: Optimizing DNA Template and Primers
A high-quality DNA template and a well-designed primer are critical for successful Sanger sequencing.
DNA Template Preparation
| Parameter | Recommendation | Rationale |
| Concentration (Plasmid) | 100-200 ng/µL | Too low concentration is a primary cause of failure. Too high can cause premature termination.[1] |
| Concentration (PCR Product) | 20-80 ng/µL (for products > 500 bp) | Lower amounts are needed for shorter PCR products. |
| Purity (A260/A280) | >1.8 | Indicates minimal protein contamination.[6] |
| Purity (A260/230) | >1.8 | Suggests freedom from organic contaminants like guanidine and phenol.[3] |
| Elution Buffer | Molecular biology grade water or Tris-Cl (EB buffer) | Avoid buffers containing EDTA, as it inhibits the polymerase.[3][4][5] |
Primer Design
| Parameter | Recommendation | Rationale |
| Length | 18-25 bases | Ensures specificity and efficient binding.[6][13] |
| Melting Temperature (Tm) | 50-60°C | Promotes specific annealing during the cycle sequencing reaction.[3][5] |
| GC Content | 30-80% (ideally 50-55%) | Contributes to a suitable melting temperature.[6] |
| Secondary Structures | Avoid hairpins and self-dimers | These can interfere with primer annealing and extension.[3][13] |
| 3' End | Should not have more than two G's or C's | Reduces the risk of non-specific priming. |
Experimental Protocols
Protocol 1: Assessing DNA Template Quality
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to measure the DNA concentration and purity ratios (A260/A280 and A260/230).
-
Gel Electrophoresis: Run the DNA template on an agarose gel to verify its integrity and check for a single, distinct band.[11] The presence of multiple bands or a smear indicates contamination or degradation.[14]
Protocol 2: Troubleshooting with Control Reactions
To isolate the source of the problem, run control reactions.[2]
-
Positive Control: Use a known high-quality template and primer (e.g., pGEM control DNA and -21 M13 primer often provided in sequencing kits) to verify that the sequencing reagents and instrument are functioning correctly.[2]
-
Primer Control: Sequence your template with a validated universal primer if your vector contains the appropriate binding site. This can help determine if your custom primer is the issue.
-
Template Control: Sequence a known high-quality template with your custom primer to validate primer performance.
Visualization of Troubleshooting Workflow
Below is a logical workflow for troubleshooting premature chain termination in Sanger sequencing.
Caption: Troubleshooting workflow for premature chain termination.
Signaling Pathway Analogy for Sanger Sequencing Reaction
While not a biological signaling pathway, the progression of the Sanger sequencing reaction can be visualized in a similar manner, where each step is dependent on the successful completion of the previous one.
Caption: Simplified workflow of the Sanger sequencing reaction.
References
- 1. MGH DNA Core [dnacore.mgh.harvard.edu]
- 2. Sanger Sequencing Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. clims4.genewiz.com [clims4.genewiz.com]
- 4. Sanger sequencing: troubleshooting | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 5. blog.genewiz.com [blog.genewiz.com]
- 6. ucdenver.edu [ucdenver.edu]
- 7. ucdenver.edu [ucdenver.edu]
- 8. coconote.app [coconote.app]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Sanger Sequencing Best Practices - A guide to sample preparation and troubleshooting | Center for Genome Innovation [genome.center.uconn.edu]
- 12. Mastering DNA chromatogram analysis in Sanger sequencing for reliable clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cd-genomics.com [cd-genomics.com]
- 14. Preparing a good template for sanger sequencing | The John Curtin School of Medical Research [jcsmr.anu.edu.au]
Technical Support Center: Optimizing dNTP/ddTTP Ratios for Clean Sanger Sequencing Reads
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the dNTP/ddTTP ratio for clean Sanger sequencing reads.
Troubleshooting Guides
Problem: Weak or no signal in sequencing reads.
Possible Cause 1: Incorrect dNTP/ddNTP Ratio An incorrect balance between dNTPs and ddNTPs can lead to either premature termination of all fragments (too much ddNTP) or a lack of termination events, resulting in only very long, undetected fragments (too little ddNTP).[1]
Solution:
-
Review the sequencing kit's recommended ratio: Commercially available sequencing kits have optimized dNTP/ddNTP ratios for general use.[2] Ensure you are using the recommended concentrations.
-
Perform a ratio optimization experiment: For difficult templates, a titration of the dNTP/ddNTP ratio may be necessary. This involves setting up a series of sequencing reactions with varying concentrations of ddNTPs while keeping the dNTP concentration constant.
Possible Cause 2: Low-quality or insufficient template DNA. Low template concentration is a primary reason for failed sequencing reactions.[3] Contaminants in the template DNA can also inhibit the polymerase reaction.
Solution:
-
Quantify your template DNA accurately: Use a fluorometric method (e.g., Qubit) for more accurate quantification than spectrophotometry (e.g., NanoDrop).
-
Assess template purity: Ensure the A260/A280 ratio is between 1.8 and 2.0. Low ratios may indicate protein contamination, while high ratios can suggest RNA contamination.
-
Purify your template: If contamination is suspected, purify the DNA using a suitable kit or method.
Problem: High background noise in the electropherogram.
Possible Cause 1: Suboptimal dNTP/ddNTP Ratio An imbalanced dNTP/ddNTP ratio can contribute to a noisy baseline by causing non-specific terminations or inefficient incorporation of ddNTPs.
Solution:
-
Adjust the dNTP/ddNTP ratio: Experiment with slightly increasing or decreasing the ddNTP concentration to find the optimal balance for your specific template and primer combination.
Possible Cause 2: Primer-dimer formation or non-specific primer binding. The presence of primer-dimers or primers that bind to multiple sites on the template can generate a noisy background signal.
Solution:
-
Optimize primer design: Ensure your sequencing primer has a suitable melting temperature (Tm) and lacks significant self-complementarity.
-
Purify the PCR product: If sequencing a PCR product, ensure all excess PCR primers are removed before the sequencing reaction.
Problem: Drop-off in signal intensity, resulting in short reads.
Possible Cause 1: High ddNTP Concentration An excessively high concentration of ddNTPs will lead to a higher probability of early termination events, resulting in a preponderance of short fragments and a drop-off in signal for longer fragments.[1][4]
Solution:
-
Decrease the ddNTP concentration: Perform a titration to lower the ddNTP concentration in your sequencing reaction. This will increase the average length of the terminated fragments.
Possible Cause 2: Secondary structures in the DNA template. GC-rich regions or other sequences prone to forming secondary structures like hairpin loops can cause the polymerase to stall and dissociate, leading to an abrupt drop in signal.
Solution:
-
Use sequencing additives: Incorporate additives such as dimethyl sulfoxide (DMSO) or betaine into the sequencing reaction to help denature secondary structures. A study showed that 5% (v/v) DMSO can improve sequencing signal intensity for GC-rich templates.
-
Optimize cycling conditions: Increase the denaturation temperature or duration during the cycle sequencing to help melt secondary structures.
Frequently Asked Questions (FAQs)
Q1: What is the ideal dNTP/ddNTP ratio for Sanger sequencing?
A1: There is no single "ideal" ratio, as it depends on the DNA polymerase used, the specific template sequence (especially if it is GC-rich or has other difficult features), and the desired read length. However, a common starting point is a high molar excess of dNTPs to ddNTPs. Ratios can range from 10:1 to 300:1. For some polymerases, a reactivity ratio of approximately 200:1 (dNTP:ddNTP) has been found to be optimal. It is often necessary to empirically determine the best ratio for your specific experimental conditions.
Q2: How does an incorrect dNTP/ddTTP ratio affect sequencing results?
A2:
-
Too high ddTTP: Leads to a higher frequency of termination at thymine bases, resulting in an overrepresentation of shorter fragments ending in 'T'. This can cause a rapid drop in signal intensity for longer fragments and make it difficult to read sequences far from the primer.[1][4]
-
Too low this compound: Results in infrequent termination at thymine bases. This leads to a lack of fragments ending in 'T', causing gaps in the sequence data and making base calling inaccurate.
Q3: Can I use the same dNTP/ddNTP ratio for all my sequencing reactions?
A3: While a standard ratio provided in a commercial kit will work for many routine sequencing reactions, it may not be optimal for all templates. "Difficult" templates, such as those with high GC content, repetitive regions, or strong secondary structures, often require optimization of the dNTP/ddNTP ratio to obtain clean, long reads.
Q4: How do I prepare different dNTP/ddNTP ratios for optimization?
A4: To optimize the ratio, you can either adjust the concentration of the ddNTPs in the reaction mix or, in some cases, add extra dNTPs to a pre-made sequencing mix. It is recommended to perform a titration series where you hold the concentration of the template, primer, and dNTPs constant while varying the concentration of the ddNTPs.
Q5: Are there alternatives to optimizing the dNTP/ddNTP ratio for difficult templates?
A5: Yes, several other strategies can be employed, often in conjunction with ratio optimization:
-
Sequencing Additives: Reagents like DMSO, betaine, or formamide can be added to the reaction to help denature GC-rich regions and other secondary structures.
-
Modified Nucleotides: Substituting dGTP with a nucleotide analog like 7-deaza-dGTP can help to reduce band compression artifacts caused by GC-rich regions.
-
Optimized Cycling Parameters: Adjusting the denaturation, annealing, and extension times and temperatures in the cycle sequencing protocol can improve results for difficult templates.
-
Sequencing from the opposite strand: If you are encountering issues with a particular region, sequencing the complementary strand can sometimes yield a better result.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| General dNTP:ddNTP Molar Ratio | 10:1 to 300:1 | Highly dependent on the polymerase and template. |
| Example Optimized dNTP:ddNTP Reactivity Ratio | ~200:1 | For certain DNA polymerases with F to Y modifications. |
| BigDye Terminator (BDT) 3.1:dGTPv3.0 Ratio | 3:1 (v/v) | Recommended for a wide range of difficult templates when used with 1 M betaine.[5] |
| DMSO Concentration for GC-rich Templates | 5% (v/v) | Can improve signal intensity and reduce ambiguous bases. |
Experimental Protocols
Protocol for Optimizing dNTP/ddTTP Ratio for a Difficult Template
This protocol outlines a general procedure for optimizing the dNTP/ddTTP ratio by titrating the concentration of this compound.
1. Reagents and Materials:
- Purified template DNA (e.g., plasmid or PCR product) of known concentration
- Sequencing primer (10 µM)
- Sanger sequencing kit (containing DNA polymerase, dNTPs, and individual ddNTPs or a pre-mix)
- Nuclease-free water
- Thermal cycler
- Capillary electrophoresis instrument
2. Experimental Setup:
- Prepare a master mix containing the reaction buffer, dNTPs, DNA polymerase, your template DNA, and sequencing primer. Aliquot this master mix into separate reaction tubes.
- Create a dilution series of the this compound stock solution.
- Set up a series of sequencing reactions, each with a different concentration of this compound. It is recommended to test a range of concentrations around the kit's standard concentration. For example, you could test 0.5x, 1x (standard), 1.5x, and 2x the standard this compound concentration.
- Include a positive control (a template known to sequence well with the standard protocol) and a negative control (no template DNA).
3. Cycle Sequencing:
- Perform cycle sequencing using the thermal cycler program recommended by your sequencing kit manufacturer. For difficult templates, you may need to optimize the cycling parameters (e.g., increase denaturation time).
4. Post-Reaction Cleanup:
- Purify the sequencing reactions to remove unincorporated ddNTPs, dNTPs, and primers. This can be done using methods such as ethanol/EDTA precipitation or column-based purification.
5. Capillary Electrophoresis and Data Analysis:
- Run the purified sequencing products on a capillary electrophoresis instrument.
- Analyze the resulting electropherograms. Look for the reaction that produces the cleanest signal, the longest read length, and the most uniform peak heights.
Visualizations
Caption: Troubleshooting workflow for poor Sanger sequencing reads.
Caption: Effect of dNTP/ddNTP ratio on sequencing fragment generation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. SeqSharp: A General Approach for Improving Cycle-Sequencing That Facilitates a Robust One-Step Combined Amplification and Sequencing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8409805B2 - Method of amplification of GC-rich DNA templates - Google Patents [patents.google.com]
- 5. Optimization of Protocol for Sequencing of Difficult Templates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of ddTTP Purity on Sequencing Quality
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot issues related to the purity of dideoxythymidine triphosphate (ddTTP) in Sanger sequencing reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important in Sanger sequencing?
A1: Dideoxythymidine triphosphate (this compound) is a chain-terminating nucleotide analog used in Sanger sequencing. It lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, which halts DNA synthesis. The purity of this compound is critical because contaminants can interfere with the sequencing reaction, leading to poor data quality, such as weak signals, high background noise, and incorrect base calling.
Q2: What are the potential impurities in a this compound preparation?
A2: Potential impurities in a this compound stock can include:
-
Deoxythymidine triphosphate (dTTP): The corresponding non-terminating nucleotide.
-
Dideoxythymidine diphosphate (ddTDP) and monophosphate (ddTMP): Degradation products of this compound.
-
Other deoxynucleoside triphosphates (dNTPs): Carryover from the synthesis process.
-
Residual solvents and salts: Leftover from manufacturing and purification processes.
Q3: How can impure this compound affect my sequencing results?
A3: Impure this compound can manifest in your sequencing data in several ways:
-
Weak signal intensity: Contaminating dTTP can compete with this compound for incorporation, leading to a lower overall signal.
-
Premature signal loss: An incorrect ratio of this compound to dTTP can cause the signal to weaken and drop off early in the sequence.
-
Increased background noise: Various contaminants can lead to non-specific signals and a messy baseline in the chromatogram.
-
"Dye blobs": These are large, unincorporated dye-terminator peaks that can obscure the true sequence, often seen in reactions with low signal strength.[1]
-
Unexpected peaks: Other nucleotide impurities could potentially be incorporated by the polymerase, leading to artifactual peaks.
Q4: Are there established purity standards for this compound used in sequencing?
A4: While specific, universally mandated purity standards for commercially available this compound are not always publicly detailed, suppliers of molecular biology reagents typically perform rigorous quality control. High-purity reagents are essential for reliable and reproducible sequencing results. It is recommended to use ddNTPs from a reputable supplier that provides a certificate of analysis with purity specifications.
Troubleshooting Guide
This guide will help you diagnose and resolve common sequencing problems that may be related to this compound purity.
| Observed Problem | Potential Cause Related to this compound Purity | Recommended Solution |
| Weak Signal Across Entire Sequence | Contamination of this compound stock with its corresponding dNTP (dTTP). This alters the optimal ddNTP:dNTP ratio, reducing the frequency of termination events.[2] | - Purchase new, high-purity this compound from a reputable vendor.- If possible, quantify the concentration and purity of your existing this compound stock.- Ensure proper storage of this compound to prevent degradation. |
| Good Initial Signal, Followed by Rapid Decline | Sub-optimal concentration of this compound due to degradation or incorrect formulation, leading to inefficient chain termination as the reaction progresses. | - Aliquot this compound stocks to minimize freeze-thaw cycles.- Use fresh sequencing reagents.- Verify the concentration of your this compound stock. |
| High Background Noise or "Messy" Baseline | Presence of various chemical contaminants (salts, solvents) or partially synthesized nucleotide analogs in the this compound preparation. | - Use sequencing-grade this compound.- Consider an additional purification step for your template DNA to rule out other sources of contamination. |
| Appearance of "Dye Blobs" | Inefficient incorporation of ddTTPs leading to a large excess of unincorporated dye terminators.[1] This can be exacerbated by contaminants that inhibit the polymerase. | - Optimize the sequencing reaction conditions (e.g., annealing temperature, enzyme concentration).- Ensure the template and primer are of high quality and concentration.- If the problem persists with optimized reactions, try a new lot of sequencing reagents, including this compound. |
Experimental Protocols
Protocol 1: General Assessment of this compound Purity by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique to assess the purity of nucleotide stocks.
Objective: To separate and identify this compound from potential impurities such as ddTDP, ddTMP, and contaminating dNTPs.
Methodology:
-
Sample Preparation:
-
Dilute the this compound stock to a suitable concentration (e.g., 10-100 µM) in a buffer compatible with the HPLC-MS system (e.g., aqueous mobile phase).
-
-
HPLC Separation:
-
Column: A C18 reversed-phase column is commonly used for nucleotide separation.
-
Mobile Phase A: An aqueous buffer, such as an ammonium acetate solution.
-
Mobile Phase B: An organic solvent, such as acetonitrile.
-
Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate the highly polar nucleotides and their potential impurities.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for nucleotides.
-
Analysis: The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compounds.
-
This compound, ddTDP, ddTMP, and dTTP will all have distinct masses, allowing for their identification and relative quantification based on peak area.
-
-
Visualizing the Impact of this compound Purity
Signaling Pathways and Workflows
Caption: Workflow comparing the impact of pure vs. impure this compound.
Caption: A logical workflow for troubleshooting poor sequencing results.
References
how to resolve ambiguous bases in ddTTP sequencing results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve ambiguous bases in their ddTTP (Sanger) sequencing results.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your sequencing experiments.
Issue: Messy or Noisy Chromatogram with Multiple "N" Calls
Appearance: The electropherogram shows a high background signal, indistinct peaks, and the base-calling software assigns many "N"s throughout the sequence.[1]
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Low DNA Template Concentration | Quantify your DNA template using a fluorometric method (e.g., Qubit) or by running an agarose gel. Ensure you are using the recommended amount of template for the sequencing reaction.[1] |
| Poor Quality DNA Template | Re-purify your DNA template to remove contaminants such as salts, ethanol, or residual PCR reagents. Commercial purification kits are recommended.[2] |
| Incorrect or Degraded Primer | Verify the sequence of your sequencing primer and ensure it is not degraded by running it on a gel. If necessary, order a new, purified primer.[1] |
| Contamination | Residual primers and dNTPs from a PCR amplification step can interfere with the sequencing reaction. Purify the PCR product before sequencing.[3] |
Issue: Sharp Drop in Signal Intensity Midway Through the Sequence
Appearance: The sequence starts with strong, clear peaks, but the signal intensity suddenly drops, leading to poor quality data or a complete stop in the read.[1]
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Secondary Structure in Template DNA | GC-rich or palindromic sequences can form hairpin loops that inhibit the polymerase. Try sequencing the opposite strand. If that fails, consider adding a solvent like DMSO or betaine to the sequencing reaction to help denature the secondary structure.[2] |
| Homopolymer Stretches (e.g., AAAAAA) | The polymerase can "slip" on long stretches of the same nucleotide, causing a loss of synchrony and a messy signal downstream. Sequencing the opposite strand can sometimes resolve this issue.[1] |
Issue: Overlapping Peaks Throughout the Sequence
Appearance: The chromatogram displays two overlapping peaks of different colors at many positions, making the sequence unreadable.[1]
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Multiple Templates Present | This can be caused by picking a mixed bacterial colony or by contamination of your template. Re-streak your bacterial colony and pick a single, well-isolated colony for plasmid preparation.[1] |
| Presence of Multiple PCR Products | If you are sequencing a PCR product, you may have non-specific amplification. Optimize your PCR conditions (e.g., annealing temperature, primer concentration) to generate a single product. Verify the purity of your PCR product on an agarose gel. |
| Multiple Priming Sites | Your sequencing primer may be binding to more than one location on the template. Design a more specific primer. |
| Frameshift Insertion or Deletion | A heterozygous insertion or deletion will cause the sequence to become out of phase, resulting in overlapping peaks from the point of the indel onwards. |
Frequently Asked Questions (FAQs)
Q1: What is an ambiguous base?
An ambiguous base, often denoted as "N" in a sequence file, is a position where the sequencing software cannot confidently determine the nucleotide. This is typically due to issues with the raw data, such as overlapping peaks or low signal intensity.[1]
Q2: What is a Phred quality score?
A Phred quality score (Q score) is a measure of the accuracy of a base call. It is logarithmically related to the probability of an incorrect base call.[4] A higher Q score indicates a more reliable base call.
Phred Quality Score Interpretation
| Phred Score (Q) | Probability of Incorrect Base Call (P) | Base Call Accuracy |
| 10 | 1 in 10 | 90% |
| 20 | 1 in 100 | 99% |
| 30 | 1 in 1,000 | 99.9% |
| 40 | 1 in 10,000 | 99.99% |
| 50 | 1 in 100,000 | 99.999% |
Data sourced from Thermo Fisher Scientific and Illumina technical documentation.[4][5]
Q3: How can I improve the quality of my sequencing results?
-
Start with high-quality template DNA: Ensure your DNA is pure and free of contaminants.
-
Use well-designed primers: Primers should have an appropriate melting temperature and be specific to your target sequence.
-
Optimize reaction conditions: Use the recommended amounts of template and primer.
-
Purify PCR products: If sequencing a PCR product, remove excess primers and dNTPs before the sequencing reaction.[3]
Experimental Protocols
Protocol 1: Enzymatic PCR Product Purification (Exo-SAP)
This protocol uses Exonuclease I (ExoI) to degrade residual single-stranded PCR primers and Shrimp Alkaline Phosphatase (SAP) to dephosphorylate remaining dNTPs.
Materials:
-
Exonuclease I (10 U/µL)
-
Shrimp Alkaline Phosphatase (1 U/µL)
-
PCR product
-
Thermocycler
Procedure:
-
To 5 µL of your completed PCR reaction, add the following:
-
0.5 µL Exonuclease I
-
1.0 µL Shrimp Alkaline Phosphatase
-
-
Mix the contents gently by pipetting.
-
Incubate the reaction in a thermocycler at 37°C for 15 minutes.
-
Inactivate the enzymes by heating the mixture to 85°C for 15 minutes.
-
The purified PCR product is now ready for use in a sequencing reaction.
This protocol is adapted from standard molecular biology techniques.[6]
Protocol 2: Cycle Sequencing Reaction Setup
This is a general protocol for setting up a cycle sequencing reaction using a purified PCR product or plasmid DNA.
Materials:
-
Purified DNA template (PCR product or plasmid)
-
Sequencing primer (1.6 µM)
-
Sequencing reaction mix (e.g., BigDye™ Terminator v3.1)
-
Nuclease-free water
-
Thermocycler
Procedure:
-
In a PCR tube, prepare the following reaction mixture:
-
Sequencing Reaction Mix: 2 µL
-
DNA Template: 1-5 µL (see table below for recommended amounts)
-
Sequencing Primer: 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
Gently mix by pipetting.
-
Perform cycle sequencing in a thermocycler using the following conditions:
-
Initial Denaturation: 96°C for 1 minute
-
25 Cycles:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
Hold at 4°C
-
Recommended DNA Template Quantities
| Template Type | Size | Recommended Amount |
| Purified PCR Product | 100-200 bp | 1-3 ng |
| 200-500 bp | 3-10 ng | |
| 500-1000 bp | 5-20 ng | |
| >1000 bp | 10-40 ng | |
| Plasmid DNA | 150-300 ng |
These are general guidelines; optimal amounts may vary.
Visualizations
Caption: Workflow for Sanger Sequencing.
Caption: Troubleshooting Ambiguous Bases.
References
- 1. coconote.app [coconote.app]
- 2. youtube.com [youtube.com]
- 3. Prepare Purified PCR Templates for High-quality Sanger Sequencing - AdvancedSeq [advancedseq.com]
- 4. Sanger Sequencing by CE 4: Bioinformatics - Behind the Bench [thermofisher.com]
- 5. illumina.com [illumina.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: ddTTP Stability and Storage
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper handling of 2',3'-dideoxythymidine 5'-triphosphate (ddTTP). Adherence to these guidelines is critical for ensuring the integrity of this compound and the success of downstream applications such as Sanger sequencing.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -70°C or -80°C.[1][2] For short-term storage, -20°C is necessary.[1][2][3] Some suppliers indicate that aqueous solutions are relatively stable when stored at -20°C or below for several years.[1][4]
Q2: How many freeze-thaw cycles can a this compound solution withstand?
A2: To maintain high quality, repeated freeze-thaw cycles should be avoided as they contribute to degradation.[1][2] It is highly recommended to aliquot the this compound solution into single-use volumes upon first use to minimize freezing and thawing.[1][4]
Q3: My this compound solution arrived thawed but cold. Is it still usable?
A3: Yes, it should still be usable. While this compound is shipped on wet or dry ice to ensure stability during potential transport delays, it is stable at room temperature for several days.[3][4] However, it slowly starts to decompose at ambient temperatures, so it should be frozen at the recommended temperature as soon as possible upon arrival.[1]
Q4: In what solution is this compound typically supplied and is it stable?
A4: this compound is commonly supplied as a 10 mM or 100 mM aqueous solution of its sodium salt, often in water or a buffer like 10mM Tricine-NaOH (pH 7.6).[1][3][5] These aqueous solutions are relatively stable when stored properly in a freezer.[1]
Q5: What are the visible signs of this compound degradation?
A5: There are no visible signs of degradation. Chemical decomposition, primarily hydrolysis of the triphosphate chain, is not observable by eye. The primary indicator of degradation is poor performance in enzymatic assays, such as decreased signal intensity or termination efficiency in Sanger sequencing.[6] Purity should be verified using analytical methods like HPLC.[1][3]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Storage Temperature | Duration | Recommendations |
| -70°C to -80°C | Long-Term (months to years) | Recommended for optimal stability and long-term storage.[1][2][5] |
| -20°C | Short-Term (up to 12 months) | Necessary for routine use.[1][2][3] Avoid repeated freeze-thaw cycles.[1] |
| 4°C | Very Short-Term | Some PCR master mixes containing dNTPs may be stored at 4°C for up to three months, but for pure this compound solutions, this is not recommended for extended periods.[7] |
| Ambient Temperature | Not Recommended | Slow decomposition occurs.[1] Short-term exposure (up to one week cumulative) is possible without significant loss of function.[3] |
Table 2: Typical this compound Specifications
| Parameter | Specification | Method of Analysis |
| Purity | ≥95% to ≥98% | HPLC[1][3] |
| Form | Colorless to slightly yellow aqueous solution | Visual |
| Concentration | 10 mM - 110 mM | UV Spectrophotometry (at λmax ~267 nm)[1][3] |
| pH | 7.5 ±0.5 | pH meter |
Visual Guides and Workflows
References
- 1. genaxxon.com [genaxxon.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - high concentration, Unmodified (natural) dideoxy-Nucleoside triphosphates (ddNTPs) - Jena Bioscience [jenabioscience.com]
- 4. 2'-Deoxythymidine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. A Few Thoughts on Troubleshooting of DNA Sequencing - Part I [seqme.eu]
- 7. promega.com [promega.com]
Technical Support Center: Amplifying High GC-Content DNA Templates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the amplification of high GC-content DNA templates. While the inquiry specified the use of 2',3'-dideoxythymidine triphosphate (ddTTP), current scientific literature does not support its use as a standard additive for improving PCR of high GC-content regions. The established role of ddNTPs is in chain termination for Sanger sequencing.
This guide will therefore focus on validated and widely accepted methods for successfully amplifying challenging GC-rich templates.
Understanding the Challenge: Why is High GC-Content DNA Difficult to Amplify?
DNA sequences with a high guanine (G) and cytosine (C) content (typically >60%) present significant challenges for standard Polymerase Chain Reaction (PCR) protocols. The primary reasons for this are:
-
Increased Melting Temperature (Tm): G-C pairs are linked by three hydrogen bonds, compared to the two bonds between adenine (A) and thymine (T). This increased stability requires higher denaturation temperatures to separate the DNA strands.[1]
-
Secondary Structures: GC-rich regions are prone to forming stable secondary structures, such as hairpins and internal loops.[1][2] These structures can block the DNA polymerase, leading to incomplete or failed amplification.[1]
-
Primer-Related Issues: Primers for GC-rich regions also have a high GC content, which can lead to the formation of primer-dimers and self-priming, reducing the efficiency of the desired amplification.
Troubleshooting Guide for High GC-Content PCR
This guide provides a systematic approach to troubleshooting failed or inefficient amplification of GC-rich templates.
Problem: No or Low PCR Product Yield
| Potential Cause | Recommended Solution |
| Suboptimal Denaturation | Increase the initial denaturation time and/or temperature to ensure complete separation of the DNA strands. For particularly difficult templates, a "hot start" PCR protocol is recommended to minimize non-specific amplification. |
| Incorrect Annealing Temperature | Optimize the annealing temperature by performing a gradient PCR. A temperature gradient allows you to test a range of temperatures in a single experiment to find the optimal binding temperature for your primers.[1] |
| Inappropriate Enzyme Selection | Use a DNA polymerase specifically designed for high GC-content templates. Some polymerases are engineered for higher processivity and are supplied with specialized buffers or "GC enhancers".[3] |
| Secondary Structure Formation | Incorporate PCR additives such as DMSO or betaine into your reaction mix to help destabilize secondary structures. |
| Suboptimal MgCl₂ Concentration | Titrate the MgCl₂ concentration in your reaction. While a standard concentration is 1.5-2.0 mM, high GC templates may require adjustments.[1] |
Problem: Non-Specific Bands or Smearing
| Potential Cause | Recommended Solution |
| Annealing Temperature Too Low | Increase the annealing temperature in increments of 1-2°C to enhance primer specificity. |
| Excessive MgCl₂ Concentration | Reduce the MgCl₂ concentration, as high levels can promote non-specific primer binding. |
| Primer Design Issues | Design primers with a balanced GC content (40-60%) and avoid complementary sequences at the 3' ends to prevent primer-dimer formation. |
| Too Many PCR Cycles | Reduce the number of PCR cycles to minimize the amplification of non-specific products. |
Experimental Protocols: Key Methodologies
Standard PCR Protocol for High GC-Content Templates
This protocol serves as a starting point and should be optimized for each specific template and primer pair.
Reaction Mixture:
| Component | Final Concentration |
| 5X GC Buffer | 1X |
| dNTPs | 200 µM each |
| Forward Primer | 0.5 µM |
| Reverse Primer | 0.5 µM |
| Template DNA | 1-100 ng |
| High-Fidelity DNA Polymerase | 1-2 units |
| DMSO (optional) | 3-5% |
| Nuclease-Free Water | to final volume |
Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 3 minutes | 1 |
| Denaturation | 98°C | 20-30 seconds | 30-35 |
| Annealing | 60-72°C* | 30 seconds | |
| Extension | 72°C | 30-60 seconds/kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | ∞ |
* Annealing temperature should be optimized using a gradient PCR.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in molecular biology?
A1: 2',3'-dideoxythymidine triphosphate (this compound) is a chain-terminating nucleotide. It lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. This property is utilized in Sanger sequencing to terminate DNA synthesis at specific points, allowing for the determination of the DNA sequence. It is not a standard additive for improving PCR of high GC-content templates.
Q2: How do PCR additives like DMSO and betaine work?
A2: Dimethyl sulfoxide (DMSO) and betaine are co-solvents that help to reduce the melting temperature of DNA and disrupt the secondary structures that can form in GC-rich regions.[4][5] This allows the DNA polymerase to proceed more efficiently along the template.
Q3: What are "GC enhancers" provided with some DNA polymerases?
A3: GC enhancers are proprietary solutions provided with certain DNA polymerases that are optimized for amplifying GC-rich templates. The exact composition is often not disclosed but they typically contain a mixture of additives that improve denaturation and prevent the formation of secondary structures.
Q4: When should I choose a different DNA polymerase?
A4: If you have consistently poor results with a standard Taq polymerase, it is advisable to switch to a high-fidelity polymerase specifically designed for difficult templates. These enzymes often have higher processivity and are more robust in the presence of secondary structures.[3]
Q5: Can I use a combination of additives?
A5: Yes, in some cases, a combination of additives such as DMSO and betaine may be more effective than a single additive. However, it is important to optimize the concentrations of each, as high concentrations can inhibit the DNA polymerase.
Visualizing Experimental Workflows and Concepts
Logical Flow for Troubleshooting High GC-Content PCR
Caption: A stepwise approach to troubleshooting PCR for high GC-content templates.
Mechanism of PCR Additives for High GC-Content DNA
Caption: How PCR additives facilitate the amplification of GC-rich DNA.
References
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and resolving common artifacts related to dideoxynucleoside triphosphates (ddNTPs) in Sanger sequencing chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are ddNTP-related artifacts in sequencing chromatograms?
A1: In Sanger sequencing, fluorescently labeled dideoxynucleoside triphosphates (ddNTPs) are used to terminate DNA synthesis. This process generates a series of DNA fragments of different lengths, which are then separated by capillary electrophoresis to determine the DNA sequence.[1][2][3] Artifacts related to ddNTPs are anomalies in the sequencing chromatogram that can obscure the true DNA sequence. The most common of these are "dye blobs," which are large, broad peaks that obscure the actual sequence peaks.[4] These are typically caused by unincorporated dye-labeled ddNTPs that were not removed during the post-sequencing cleanup.[4][5]
Q2: What do "dye blobs" look like in a chromatogram?
A2: Dye blobs appear as wide, misshapen peaks of a single color that are much larger and broader than the sharp, well-defined peaks of a normal sequencing read. They often occur in the early part of the sequence, typically between bases 50 and 140.[4] These blobs can mask the true peaks, leading to incorrect base calling or a string of 'N's in the sequence data.
Q3: Are certain ddNTPs, like ddTTP, more prone to causing artifacts?
A3: While the efficiency of incorporation of different ddNTPs by DNA polymerase can vary depending on the local sequence context, there is no strong evidence to suggest that a specific ddNTP, such as this compound, is inherently more likely to cause artifacts like dye blobs.[3] Dye blobs are primarily a result of excess, unincorporated dye terminators in the sequencing reaction, regardless of the specific base.[4]
Q4: Besides dye blobs, what other artifacts can be related to ddNTPs?
A4: Other artifacts can arise from an improper ratio of ddNTPs to dNTPs in the sequencing reaction.
-
Weak Signal: If the concentration of ddNTPs is too high relative to dNTPs, chain termination will occur too frequently, leading to a large number of short fragments and a weak signal for longer fragments. Conversely, if the ddNTP concentration is too low, termination will be infrequent, resulting in a weak signal overall as fewer labeled fragments are generated.[6]
-
Noisy Data: An imbalanced ddNTP/dNTP ratio can also contribute to background noise, where small, non-specific peaks appear throughout the chromatogram, making it difficult to distinguish the true peaks.
Troubleshooting Guides
Issue 1: Presence of Dye Blobs in the Chromatogram
Symptoms:
-
Large, broad, and often misshapen peaks of a single color, typically in the early region of the chromatogram (50-140 bases).
-
Obscured or missing sequence data underneath the blob.
-
Low-quality base calls ('N's) in the affected region.
Potential Causes and Solutions:
| Cause | Solution |
| Inefficient removal of unincorporated dye terminators | Improve the post-sequencing cleanup procedure. Ensure the correct concentration of ethanol and salt is used for precipitation, as too high an ethanol concentration can co-precipitate the small dye terminator molecules.[4] Consider using a column-based or bead-based purification kit for more efficient removal of unincorporated dyes.[5] |
| Loss of DNA pellet during cleanup | Be careful during the ethanol wash steps to avoid aspirating the DNA pellet. A very small or invisible pellet is common. Centrifuge the tube again briefly before removing the final ethanol wash. |
| Failed sequencing reaction | If the sequencing reaction fails, there will be a large excess of unincorporated dye terminators. Troubleshoot the sequencing reaction itself (see Issue 2). |
Issue 2: Weak Signal or No Signal Throughout the Chromatogram
Symptoms:
-
Low peak heights for all bases.
-
High background noise relative to the signal.
-
The sequencing software is unable to make confident base calls, resulting in many 'N's.
Potential Causes and Solutions:
| Cause | Solution |
| Incorrect ddNTP/dNTP ratio | Use a commercially available, pre-mixed sequencing reagent (e.g., BigDye™ Terminator) to ensure the optimal ratio of ddNTPs to dNTPs. If preparing your own mix, carefully optimize the concentrations. |
| Low template concentration | Quantify your DNA template accurately using a fluorometric method (e.g., Qubit) rather than spectrophotometry (e.g., NanoDrop), which can be skewed by contaminants. Ensure you are using the recommended amount of template for your sequencing chemistry. |
| Poor primer design or concentration | Ensure your sequencing primer has an appropriate melting temperature (Tm) and is specific to the template. Use the recommended primer concentration. |
| Presence of inhibitors in the template DNA | Re-purify your DNA template to remove any residual salts, ethanol, or other contaminants from the PCR or plasmid preparation steps that can inhibit the DNA polymerase. |
Experimental Protocols
Protocol 1: Ethanol/EDTA Precipitation for Post-Sequencing Cleanup
This protocol is a standard method for removing unincorporated ddNTPs and salts from the sequencing reaction.
Materials:
-
125 mM EDTA
-
100% Ethanol
-
70% Ethanol
-
Microcentrifuge
-
Pipettes and tips
Methodology:
-
To your completed sequencing reaction (e.g., 20 µL), add 2 µL of 125 mM EDTA.
-
Add 20 µL of 100% ethanol.
-
Vortex briefly to mix and incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 20 minutes to pellet the DNA.
-
Carefully remove the supernatant without disturbing the pellet. The pellet may be invisible.
-
Add 250 µL of 70% ethanol to wash the pellet.
-
Centrifuge at maximum speed for 5 minutes.
-
Carefully remove the supernatant.
-
Air dry the pellet for 10-15 minutes to remove any residual ethanol. Do not over-dry.
-
Resuspend the pellet in an appropriate buffer or highly purified water for analysis on the capillary electrophoresis instrument.
Protocol 2: Sanger Sequencing Reaction Setup (using BigDye™ Terminator v3.1)
This is a general protocol for setting up a Sanger sequencing reaction. Refer to the manufacturer's instructions for specific details.
Reaction Components:
| Component | Volume (for a 20 µL reaction) |
| BigDye™ Terminator v3.1 Ready Reaction Mix | 4 µL |
| 5x Sequencing Buffer | 2 µL |
| Primer (3.2 µM) | 1 µL |
| Template DNA (see table below) | Variable |
| Deionized Water | To 20 µL |
Template DNA Quantity:
| Template Type | Concentration |
| Purified Plasmid DNA | 150-300 ng |
| PCR Product (100-200 bp) | 1-3 ng |
| PCR Product (200-500 bp) | 3-10 ng |
| PCR Product (500-1000 bp) | 5-20 ng |
| PCR Product (>1000 bp) | 10-40 ng |
Methodology:
-
Combine the above components in a PCR tube on ice.
-
Gently mix and centrifuge briefly to collect the contents at the bottom of the tube.
-
Perform thermal cycling according to the manufacturer's recommendations. A typical program consists of an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension.
Visualizing Troubleshooting Logic
The following diagrams illustrate the logical workflows for troubleshooting common ddNTP-related artifacts.
References
- 1. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cd-genomics.com [cd-genomics.com]
- 3. mlo-online.com [mlo-online.com]
- 4. Sanger Sequencing Support—Troubleshooting | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
improving read length in ddTTP-based sequencing
Welcome to the Technical Support Center for ddTTP-based Sequencing. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve read length in their chain-termination sequencing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-based sequencing?
A1: this compound-based sequencing, commonly known as Sanger sequencing, is a method for determining the nucleotide sequence of DNA.[1][2] It utilizes dideoxynucleotide triphosphates (ddNTPs), including this compound, which lack the 3'-hydroxyl (OH) group necessary for forming a phosphodiester bond.[1][3] When a DNA polymerase incorporates a ddNTP into a growing DNA strand, the synthesis is terminated.[1][4] By using a mix of standard deoxynucleotides (dNTPs) and a small amount of fluorescently labeled ddNTPs, a collection of DNA fragments of varying lengths is generated, each ending with a specific ddNTP.[3] These fragments are then separated by size using capillary electrophoresis to read the DNA sequence.[3]
Q2: What are the primary factors that limit read length?
A2: Read length in Sanger sequencing is typically limited by several factors:
-
Template Quality: Purity and integrity of the DNA template are crucial. Contaminants can inhibit the DNA polymerase.[5]
-
PCR Cleanup: Residual primers and dNTPs from the initial PCR amplification can interfere with the sequencing reaction chemistry.[2][6]
-
DNA Secondary Structures: GC-rich regions or hairpin loops in the template can cause the polymerase to stall or dissociate, leading to premature termination.[5][7]
-
Reaction Chemistry: The ratio of dNTPs to ddNTPs is critical; an improper ratio can lead to an overabundance of either very short or very long fragments, reducing the effective read length.[8][9]
-
Homopolymer Stretches: Long stretches of a single nucleotide (e.g., AAAAAAAA) can cause the polymerase to "slip," resulting in poor-quality data downstream of the stretch.[5]
Q3: Why is it critical to purify the PCR product before the sequencing reaction?
A3: It is critical to remove excess primers and dNTPs from the PCR product before sequencing for two main reasons.[2] First, leftover dNTPs will alter the carefully optimized dNTP/ddNTP ratio in the sequencing reaction, which can lead to non-uniform signal peaks and reduced read length.[2] Second, residual PCR primers can act as sequencing primers if they have alternative binding sites, or they can increase the overall primer concentration, both of which can result in noisy data or a failed reaction.[2][5]
Q4: How do secondary structures like GC-rich regions affect sequencing?
A4: Templates with high GC content (>65%) or those that form hairpin loops are considered difficult to sequence.[7] Strong hydrogen bonding in these regions can prevent the DNA strands from completely denaturing or can cause the polymerase to pause and dissociate from the template.[7][10] This leads to a sudden drop in the sequencing signal and a truncated read.[5] Special protocols using additives like Betaine or DMSO are often required to overcome these issues.[7][11][12]
Troubleshooting Guide
This guide addresses specific issues that can lead to poor or short read lengths.
Issue 1: Weak or No Sequencing Signal
Appearance: The sequencing chromatogram is flat or shows very low, noisy peaks, often with "N" base calls.[5]
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Template DNA | Quantify your DNA template using a reliable method (fluorometer preferred over spectrophotometer). Ensure you are using the recommended amount for your sequencing chemistry (see Table 1).[5] |
| Incorrect or No Primer | Verify the primer sequence and ensure it is complementary to a unique binding site on your template. Check the primer concentration and integrity.[5] |
| Template Contamination | Contaminants such as salts, ethanol, or residual reagents from DNA purification can inhibit the sequencing polymerase. Re-purify your template. An optimal A260/280 ratio should be between 1.8 and 2.0.[2] |
| Instrument/Chemistry Failure | This is rare but possible. If control samples also fail, contact your sequencing facility. |
Issue 2: Short Read Length with Abrupt Signal Termination
Appearance: The sequence data is of high quality initially but then stops abruptly.[5]
| Potential Cause | Troubleshooting Steps & Solutions |
| Difficult Secondary Structure (GC-rich, Hairpins) | This is the most common cause. The polymerase physically stops at a stable secondary structure.[5][7] Solution: Re-sequence the template using a protocol with additives like Betaine or DMSO to help denature the DNA. See the Protocol for Sequencing GC-Rich Templates below. Sequencing the opposite strand can also be effective.[7] |
| End of a Linear Template | If you are sequencing a PCR product, the reaction will naturally stop when the polymerase reaches the end of the template strand.[13] This is expected and not an error. |
Issue 3: Noisy Data or High Background Signal
Appearance: The chromatogram has smaller, secondary peaks of different colors underneath the main sequence peaks, making base calls ambiguous.[5]
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient PCR Product Cleanup | Residual PCR primers and dNTPs are a primary cause of noisy data.[2] Solution: Ensure your PCR product is thoroughly purified. Enzymatic methods like ExoSAP-IT are highly effective and result in 100% sample recovery.[14][15] See the Protocol for Enzymatic PCR Cleanup and Table 2 for more details. |
| Multiple Primer Binding Sites | The sequencing primer may be annealing to more than one location on the template. Solution: Design a new, more specific primer. Primers should typically be 18-22 bases long with 50-55% GC content.[16] |
| Template Contamination (Multiple templates) | The reaction may contain more than one DNA template (e.g., contamination in a bacterial colony prep). Solution: Re-streak bacterial colonies to isolate a pure clone or re-purify the PCR product if multiple bands were present on the gel.[5] |
Issue 4: Poor Data Quality After a Homopolymer Stretch
Appearance: The sequence is clear until a stretch of identical bases (e.g., GGGGGGG), after which the peaks become messy and out of phase.[5]
| Potential Cause | Troubleshooting Steps & Solutions |
| Polymerase Slippage | During replication of a mononucleotide repeat, the polymerase can "slip," causing insertions or deletions in a subset of the synthesized strands. This leads to a mixed population of fragments that are out of phase.[5] |
| Solution | This is an inherent challenge of enzymatic sequencing. Sequencing the template from the reverse direction is the most effective solution, as the slippage artifact may be less pronounced on the opposite strand.[5] |
Data Presentation
Table 1: Recommended Template & Primer Concentrations for Sanger Sequencing
| Template Type | Template Size | Concentration | Primer Concentration |
|---|---|---|---|
| Plasmid | 3–10 kb | 100–200 ng/µL | 3.2–10 µM |
| PCR Product | 100–500 bp | 1–5 ng/µL | 3.2–10 µM |
| PCR Product | 500–1000 bp | 5–10 ng/µL | 3.2–10 µM |
| PCR Product | >1000 bp | 10–20 ng/µL | 3.2–10 µM |
Note: Optimal concentrations can vary by sequencing chemistry and instrument. Always consult your sequencing provider's guidelines.
Table 2: Comparison of Common PCR Cleanup Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Enzymatic (e.g., ExoSAP-IT) | Exonuclease I digests primers; Shrimp Alkaline Phosphatase dephosphorylates dNTPs.[17] | Simple one-step protocol; 100% sample recovery; scalable.[14][15] | Enzymes are heat-labile and must be stored properly.[17] |
| Column-Based (Spin Columns) | DNA binds to a silica membrane; contaminants are washed away. | Effective removal of all contaminants. | Potential loss of DNA sample, especially small fragments; more hands-on steps.[6] |
| Ethanol Precipitation | DNA is precipitated out of solution with salt and ethanol. | Cost-effective.[6] | Labor-intensive; can co-precipitate salts if not washed properly.[6] |
Experimental Protocols
Protocol 1: Enzymatic PCR Cleanup Using ExoSAP-IT™ Reagent
This protocol is for the removal of residual primers and dNTPs from a PCR reaction prior to sequencing.
Materials:
-
PCR product
-
ExoSAP-IT™ reagent (or equivalent containing Exonuclease I and Shrimp Alkaline Phosphatase)
-
Thermal cycler
Procedure:
-
Following PCR, briefly centrifuge your sample tubes or plate to collect the contents.[18]
-
Transfer 5 µL of your PCR product to a new clean tube or well.[15][18]
-
Add 2 µL of ExoSAP-IT™ reagent directly to the 5 µL of PCR product.[15][18] Note: If your PCR product volume is different, adjust the amount of reagent proportionally (e.g., 4 µL reagent for 10 µL PCR product).[18]
-
Mix gently by pipetting up and down or briefly vortexing. Centrifuge briefly to collect the liquid at the bottom.[15]
-
Place the sample in a thermal cycler and run the following program:[17][18]
-
37°C for 15 minutes (Enzymes digest primers and dNTPs)
-
80°C for 15 minutes (Enzymes are heat-inactivated)
-
4°C hold
-
-
The purified PCR product is now ready for the sequencing reaction or can be stored at -20°C.[18]
Protocol 2: Sequencing GC-Rich Templates
This protocol describes modifications to a standard sequencing reaction to improve results for templates with high GC content.
Materials:
-
Purified DNA template
-
Sequencing primer
-
Sequencing reaction mix (e.g., BigDye™ Terminator)
-
Betaine (5 M solution) or DMSO
-
Thermal cycler
Procedure:
-
Prepare the sequencing reaction mix. For a single 10 µL reaction, a typical setup might be:
-
If using a protocol that includes a separate heat-denaturation step before adding the enzyme/dye mix, include the Betaine or DMSO during this step.[7]
-
Perform cycle sequencing using a thermal cycler. The addition of Betaine can lower the melting temperature (Tm) of the DNA, so annealing temperatures may need to be reduced by 1–5°C.[10] A modified program might include an initial extended denaturation step:[7]
-
98°C for 5 minutes (Initial heat denaturation)
-
Then, 25-30 cycles of:
-
96°C for 10 seconds
-
50°C for 5 seconds (Adjust annealing temp as needed)
-
60°C for 4 minutes
-
-
-
Proceed with sequencing reaction cleanup and subsequent capillary electrophoresis.
Visualizations
Caption: A troubleshooting workflow for diagnosing common causes of short read lengths.
Caption: The experimental workflow from PCR to final sequence data analysis.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. Sanger Sequencing Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. coconote.app [coconote.app]
- 6. m.youtube.com [m.youtube.com]
- 7. Fundamentals of Sequencing of Difficult Templates—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calculating the optimum ddNTP:dNTP ratio in Sanger sequencing - The Science Snail [sciencesnail.com]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. asone-int.com [asone-int.com]
- 11. DMSO and Betaine Greatly Improve Amplification of GC-Rich Constructs in De Novo Synthesis | PLOS One [journals.plos.org]
- 12. Betaine improves the PCR amplification of GC-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. marineornithology.org [marineornithology.org]
Validation & Comparative
ddTTP vs. ddATP: A Comparative Guide to Incorporation Efficiency by DNA Polymerases
For Researchers, Scientists, and Drug Development Professionals
The efficiency with which DNA polymerases incorporate dideoxynucleoside triphosphates (ddNTPs) is a cornerstone of Sanger sequencing and a critical factor in the efficacy of many antiviral therapies. Understanding the nuances of how different polymerases select between ddTTP (dideoxythymidine triphosphate) and ddATP (dideoxyadenosine triphosphate) is essential for optimizing these applications. This guide provides an objective comparison of their incorporation efficiencies, supported by experimental data and detailed methodologies.
Quantitative Comparison of Incorporation Efficiency
The ability of a DNA polymerase to incorporate a ddNTP relative to its natural deoxynucleoside triphosphate (dNTP) counterpart is a key measure of its efficiency. This discrimination is often expressed as the ratio of dNTP to ddNTP incorporation. A lower discrimination value indicates a higher efficiency of ddNTP incorporation.
The following table summarizes the discrimination values for the incorporation of this compound and ddATP by wild-type and mutant DNA polymerases from E. coli, Thermus aquaticus (Taq), and bacteriophage T7.
| DNA Polymerase | Amino Acid at Discriminating Position | This compound Discrimination (dNTP/ddNTP) | ddATP Discrimination (dNTP/ddNTP) |
| E. coli DNA Polymerase I | Phe-762 (Wild-type) | 3,500 | 1,500 |
| Tyr-762 (Mutant) | 4 | 6 | |
| Taq DNA Polymerase | Phe-667 (Wild-type) | 2,000 | 4,000 |
| Tyr-667 (Mutant) | 8 | 5 | |
| T7 DNA Polymerase | Tyr-526 (Wild-type) | 2 | 2 |
| Phe-526 (Mutant) | >4,000 | >4,000 |
Data sourced from Tabor, S., & Richardson, C. C. (1995). A single residue in DNA polymerases of the Escherichia coli DNA polymerase I family is critical for distinguishing between deoxy- and dideoxyribonucleotides. Proceedings of the National Academy of Sciences, 92(14), 6339-6343.
Key Observations:
-
Wild-type E. coli and Taq Polymerases: Both enzymes show significant discrimination against this compound and ddATP in favor of their corresponding dNTPs. Notably, wild-type Taq polymerase exhibits a twofold higher discrimination against ddATP compared to this compound.
-
T7 DNA Polymerase: In stark contrast, wild-type T7 DNA polymerase shows minimal discrimination against both this compound and ddATP, incorporating them almost as efficiently as their natural counterparts.[1] This property contributes to the uniform band intensities observed in Sanger sequencing reactions using T7 DNA polymerase.
-
Impact of a Single Amino Acid: A single amino acid residue plays a critical role in this discrimination. For E. coli DNA polymerase I and Taq polymerase, a phenylalanine at position 762 and 667, respectively, is responsible for the high discrimination against ddNTPs. When this phenylalanine is replaced with a tyrosine (the residue found in wild-type T7 DNA polymerase), the discrimination is dramatically reduced. Conversely, replacing the tyrosine at position 526 in T7 DNA polymerase with a phenylalanine increases discrimination by over 2000-fold.[1]
Experimental Protocols
The determination of ddNTP incorporation efficiency is typically performed using pre-steady-state or steady-state kinetic analyses. Below are detailed methodologies for these key experiments.
Pre-Steady-State (Single-Turnover) Kinetics
This method measures the rate of the first nucleotide incorporation event, providing insights into the catalytic efficiency (kpol) and binding affinity (Kd) of the polymerase for the nucleotide.
Experimental Workflow:
Caption: Pre-steady-state kinetic analysis workflow.
Methodology:
-
Substrate Preparation: A primer is 5'-end labeled with 32P and annealed to a template DNA strand.
-
Reaction Setup: The DNA polymerase is pre-incubated with the primer-template DNA in a reaction buffer.
-
Initiation and Quenching: The reaction is initiated by rapidly mixing the enzyme-DNA complex with a solution containing the ddNTP or dNTP of interest in a rapid quench-flow instrument. The reaction is stopped at various short time intervals (milliseconds to seconds) by adding a quenching solution (e.g., EDTA).
-
Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
Data Analysis: The amount of extended primer is quantified using autoradiography or phosphorimaging. The product concentration is then plotted against time, and the data are fit to a single-exponential or burst equation to determine the rate of incorporation (kpol) and the apparent dissociation constant (Kd). The incorporation efficiency is often expressed as kpol/Kd.
Steady-State Kinetics
This method measures the overall rate of the reaction over a longer period, where the enzyme is turning over multiple times. It is used to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax or kcat).
Experimental Workflow:
Caption: Steady-state kinetic analysis workflow.
Methodology:
-
Reaction Setup: A series of reactions are set up with a fixed concentration of DNA polymerase and radiolabeled primer-template DNA, and varying concentrations of the ddNTP or dNTP.
-
Incubation: The reactions are incubated at the optimal temperature for the polymerase for a fixed period, ensuring that the product formation is in the initial linear range.
-
Quenching: The reactions are stopped by adding a quenching solution.
-
Product Analysis: The products are separated by denaturing polyacrylamide gel electrophoresis and quantified.
-
Data Analysis: The initial velocity of the reaction at each substrate concentration is calculated. These data are then plotted as velocity versus substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax. The catalytic efficiency is expressed as kcat/Km.
Signaling Pathways and Logical Relationships
The incorporation of a nucleotide by a DNA polymerase can be conceptualized as a multi-step process. The following diagram illustrates the key steps and the point at which discrimination between dNTPs and ddNTPs primarily occurs.
Caption: Nucleotide incorporation pathway by DNA polymerase.
The primary discrimination against ddNTPs by polymerases like E. coli DNA polymerase I and Taq polymerase occurs at the conformational change step. The absence of the 3'-hydroxyl group on the ddNTP's sugar moiety hinders the proper alignment within the active site, making the transition to the catalytically active "closed" conformation less favorable. In contrast, T7 DNA polymerase has an active site structure that is more accommodating to the lack of the 3'-hydroxyl group, allowing for a more efficient conformational change and subsequent incorporation.
This guide provides a foundational understanding of the differences in incorporation efficiency between this compound and ddATP. For researchers engaged in DNA sequencing, antiviral drug design, and molecular diagnostics, a thorough appreciation of these kinetic differences is paramount for the development and optimization of robust and reliable technologies.
References
A Comparative Guide to ddTTP and Other Thymidine Analogs in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2',3'-dideoxythymidine triphosphate (ddTTP), the active form of Stavudine (d4T), with other prominent thymidine analogs used in antiviral research, particularly in the context of anti-HIV assays. The following sections detail their relative performance, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Antiviral Activity and Cytotoxicity
The antiviral efficacy of thymidine analogs is a critical determinant of their therapeutic potential. This is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of viral replication. Concurrently, the 50% cytotoxic concentration (CC50), the concentration that causes the death of 50% of host cells, is measured to assess the drug's toxicity. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's therapeutic window.
While direct comparative data for the triphosphorylated active forms (this compound, AZTTP, and Fthis compound) is limited in publicly available literature, studies on their parent nucleoside prodrugs—Stavudine (d4T), Zidovudine (AZT), and 3'-fluoro-3'-deoxythymidine (FddT)—offer valuable insights into their relative potency and toxicity.
Table 1: In Vitro Anti-HIV Activity and Cytotoxicity of Thymidine Analogs in CEM Cells
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| d4T (Stavudine) | Varies; generally higher than AZT and FddT | Generally higher (less toxic) than AZT and FddT | Variable |
| AZT (Zidovudine) | Varies; generally lower than d4T | Varies | Variable |
| FddT | Reported to be more potent than d4T[1] | Comparable to d4T and AZT in CEM cells[1] | Variable |
Note: Specific IC50 and CC50 values are highly dependent on the specific HIV strain, cell line, and experimental conditions. The table reflects general trends reported in the literature.
One study reported that FddT and AZT are more potent against HIV infection in CEM cells than d4T, while the cytotoxicity of the three compounds in these cells was comparable[1]. Another study highlighted that d4T was less toxic than FddT or AZT for cultured human and mouse bone marrow cells[1]. The dose-limiting toxicity of d4T in mice was identified as hepatotoxicity, whereas AZT and FddT were associated with hematopoietic toxicities[1].
Mechanism of Action: Chain Termination of Viral DNA Synthesis
Thymidine analogs like this compound exert their antiviral effect by targeting the viral reverse transcriptase (RT), an enzyme essential for the replication of retroviruses like HIV. As analogs of the natural substrate deoxythymidine triphosphate (dTTP), they are incorporated into the growing viral DNA chain. However, they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the antiviral activity and cytotoxicity of thymidine analogs.
Anti-HIV Activity Assay (p24 Antigen Capture ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.
Materials:
-
CEM-CCRF cells (or other susceptible T-lymphoblastoid cell line)
-
HIV-1 laboratory strain (e.g., IIIB or LAV-1)
-
Thymidine analog compounds (d4T, AZT, etc.)
-
96-well microplates
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Seed CEM-CCRF cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Preparation: Prepare serial dilutions of the thymidine analogs in culture medium.
-
Infection and Treatment: Infect the cells with a predetermined amount of HIV-1. Immediately add the diluted compounds to the respective wells. Include uninfected and untreated infected cells as controls.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
p24 Quantification: After incubation, centrifuge the plates and collect the cell culture supernatant. Quantify the p24 antigen concentration in the supernatant using a commercial p24 Antigen Capture ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of p24 production against the drug concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
CEM-CCRF cells
-
Thymidine analog compounds
-
96-well microplates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CEM-CCRF cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of the thymidine analogs to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (5-7 days) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
References
Unveiling ddTTP: A Potent and Specific Inhibitor of Reverse Transcriptase
For researchers, scientists, and drug development professionals, the quest for highly specific and effective viral inhibitors is paramount. Among the arsenal of compounds targeting viral replication, 2',3'-dideoxythymidine triphosphate (ddTTP) has emerged as a significant nucleoside analog reverse transcriptase inhibitor (NRTI). This guide provides an objective comparison of this compound's performance against other reverse transcriptase (RT) inhibitors, supported by experimental data and detailed methodologies, to aid in the evaluation of its potential in research and therapeutic development.
Mechanism of Action: Chain Termination
At the heart of this compound's inhibitory action lies its ability to act as a chain terminator during reverse transcription. As an analog of the natural substrate deoxythymidine triphosphate (dTTP), this compound is recognized and incorporated by reverse transcriptase into the nascent viral DNA strand. However, the crucial difference lies in the absence of a 3'-hydroxyl group on the deoxyribose sugar of this compound. This structural modification renders the newly incorporated nucleotide unable to form a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), effectively halting DNA chain elongation and terminating the reverse transcription process. This mechanism is a hallmark of nucleoside reverse transcriptase inhibitors.
Comparative Performance of Reverse Transcriptase Inhibitors
The efficacy of this compound as a reverse transcriptase inhibitor is best understood in the context of other well-characterized inhibitors. The following tables summarize key quantitative data, offering a comparative perspective on their performance against HIV-1 Reverse Transcriptase.
Table 1: Inhibition Constants (Ki) and IC50 Values
| Inhibitor | Type | Ki (HIV-1 RT) | IC50 (HIV-1 RT) |
| This compound | NRTI | 5-13 nM [1] | Not consistently reported |
| AZTTP | NRTI | ~10 nM [1] | Not consistently reported |
| d4TTP | NRTI | Not reported | Not reported |
| Nevirapine | NNRTI | 270 µM [2] | 84 nM [1][3] |
| Foscarnet (PFA) | Pyrophosphate Analog | Not reported | Not reported |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as template/primer and substrate concentrations.
Table 2: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation by HIV-1 RT
| Nucleotide | Mg2+ Conc. | kpol (s-1) | Kd (µM) | Catalytic Efficiency (kpol/Kd) (µM-1s-1) |
| dTTP | 6 mM | 60 | 28 | 2.1 |
| This compound | Not specified | Slower than dTTP | Not specified | Less efficient than dTTP |
| AZTTP | 6 mM | Not specified | Not specified | Not specified |
| d4TTP | Not specified | 14 | 7.8 | 1.8 |
Data for d4TTP are from studies with an RNA template.[4]
Specificity of this compound: A Tale of Two Polymerases
A critical attribute of any antiviral agent is its selectivity for the viral target over host cellular machinery. This compound exhibits a notable degree of specificity for reverse transcriptase over certain human DNA polymerases.
Table 3: Inhibition of Human DNA Polymerases by ddNTPs
| DNA Polymerase | Inhibition by this compound |
| DNA Polymerase α | Resistant [5] |
| DNA Polymerase β | Sensitive [5] |
| DNA Polymerase γ (mitochondrial) | Sensitive [5] |
While DNA polymerases β and γ show sensitivity to this compound, DNA polymerase α, a key enzyme in nuclear DNA replication, is largely resistant. [5]This differential sensitivity is a crucial factor in the therapeutic window of ddNTPs.
Experimental Protocols
The validation of this compound and other reverse transcriptase inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.
Natural Endogenous Reverse Transcription (NERT) Assay
The NERT assay measures reverse transcription within intact viral particles, providing a more physiologically relevant model than assays using purified enzymes.
Experimental Workflow:
References
- 1. Star Republic: Guide for Biologists [sciencegateway.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereospecificity of human DNA polymerases alpha, beta, gamma, delta and epsilon, HIV-reverse transcriptase, HSV-1 DNA polymerase, calf thymus terminal transferase and Escherichia coli DNA polymerase I in recognizing D- and L-thymidine 5'-triphosphate as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fidelity of DNA synthesis catalyzed by human DNA polymerase alpha and HIV-1 reverse transcriptase: effect of reaction pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fidelity of DNA synthesis catalyzed by human DNA polymerase alpha and HIV-1 reverse transcriptase: effect of reaction pH - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sanger Sequencing vs. Next-Generation Sequencing
In the landscape of genomic research and drug development, the ability to accurately and efficiently determine the sequence of DNA is paramount. For decades, Sanger sequencing has been the gold standard, providing reliable, long-read sequences for targeted analysis. However, the advent of Next-Generation Sequencing (NGS) has revolutionized the field with its massively parallel throughput, enabling unprecedented speed and scale in genomic inquiry. This guide provides a comprehensive comparative analysis of these two cornerstone technologies, offering researchers, scientists, and drug development professionals the insights needed to select the optimal method for their specific applications.
At a Glance: Key Performance Indicators
The choice between Sanger sequencing and NGS often hinges on the specific requirements of the experiment, including the number of targets, desired depth of coverage, and budget. The following table summarizes the key quantitative differences between the two technologies.
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Throughput | Low (one DNA fragment at a time) | High (millions of fragments simultaneously) |
| Read Length | Long (typically 500-1000 base pairs)[1] | Short to Long (varies by platform, e.g., Illumina: up to 300 bp)[2] |
| Accuracy (per base) | Very High (99.99%)[1][2][3][4] | High (e.g., Illumina: >99.9%)[5] |
| Cost per Sample (small scale) | Lower for single genes or a few targets | Higher for a small number of samples |
| Cost per Sample (large scale) | Prohibitively expensive | Significantly lower for whole genomes, exomes, or large gene panels[6][7] |
| Turnaround Time (small scale) | Faster for a few samples | Slower due to library preparation and run setup |
| Turnaround Time (large scale) | Very slow and labor-intensive | Significantly faster for large numbers of samples or genes[8] |
| Sensitivity (variant detection) | Lower (detects variants at ~15-20% frequency)[9] | Higher (detects variants at <1% frequency with deep sequencing)[5][8][9] |
| Input DNA Requirement | Generally higher per target | Lower, with some protocols requiring as little as 10 nanograms[4] |
Delving Deeper: A Technical Showdown
While the table above provides a high-level overview, a deeper understanding of the underlying principles and workflows is crucial for informed decision-making.
The Gold Standard: Sanger Sequencing
Developed by Frederick Sanger in 1977, this method, also known as the chain-termination method, relies on the selective incorporation of fluorescently labeled dideoxynucleotides (ddNTPs) by DNA polymerase during in vitro DNA replication.[1][3] The incorporation of a ddNTP terminates the extension of the DNA strand. This process generates a collection of DNA fragments of varying lengths, each ending with a specific fluorescently tagged base. These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the fluorescence of each fragment as it passes a laser.[1]
The Revolution: Next-Generation Sequencing (NGS)
NGS technologies, in contrast, employ a massively parallel approach, sequencing millions of DNA fragments simultaneously.[8] A common NGS workflow, such as that used by Illumina platforms, involves the following key steps:
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the ends of the fragments. These adapters contain sequences that allow the fragments to bind to the sequencer's flow cell.
-
Cluster Generation: The DNA library is loaded onto a flow cell, where the fragments hybridize to complementary oligonucleotides on the surface. Each fragment is then clonally amplified to form a distinct cluster.
-
Sequencing by Synthesis: Fluorescently labeled nucleotides are added one at a time to the growing DNA strands within each cluster. After the incorporation of each nucleotide, the clusters are imaged, and the fluorescent signal is recorded. This cycle is repeated to determine the sequence of each fragment.[8]
-
Data Analysis: The massive amount of sequencing data is then processed using bioinformatics tools to align the reads to a reference genome, identify variants, and perform other analyses.
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding of the methodologies, detailed protocols for a common application of each technology are outlined below.
Sanger Sequencing: BigDye™ Terminator v3.1 Cycle Sequencing
This protocol is a widely used method for Sanger sequencing.
1. Cycle Sequencing Reaction Setup:
-
For each reaction, prepare a master mix containing:
-
BigDye™ Terminator v3.1 Ready Reaction Mix: 8.0 µL
-
5X Sequencing Buffer: 2.0 µL
-
Primer (1.6 µM): 1.0 µL
-
Template DNA (see table below for recommended amounts): variable
-
Deionized water: to a final volume of 20 µL
-
| Template Type | Recommended Amount |
| Purified Plasmid DNA | 300-500 ng |
| PCR Product (100-200 bp) | 1-3 ng |
| PCR Product (200-500 bp) | 3-10 ng |
| PCR Product (500-1000 bp) | 5-20 ng |
| PCR Product (>1000 bp) | 10-40 ng |
| Single-Stranded DNA | 50-100 ng |
| Cosmid, BAC | 0.5-1.0 µg |
| Genomic DNA | 2-3 µg |
2. Thermal Cycling:
-
Perform cycle sequencing in a thermal cycler with the following program:
-
Step 1: 96°C for 1 minute
-
Step 2 (25 cycles):
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
Step 3: Hold at 4°C
-
3. Post-Reaction Cleanup (Ethanol/EDTA Precipitation):
-
To each completed sequencing reaction, add 2 µL of 125 mM EDTA.
-
Add 25 µL of 95% ethanol and 2 µL of 3M sodium acetate, pH 5.2.
-
Vortex and incubate at room temperature for 15 minutes.
-
Centrifuge at maximum speed for 15 minutes.
-
Carefully aspirate the supernatant.
-
Add 200 µL of 70% ethanol and centrifuge for 5 minutes.
-
Aspirate the supernatant and air dry the pellet for 10-15 minutes.
4. Capillary Electrophoresis:
-
Resuspend the dried pellet in 10-20 µL of Hi-Di™ Formamide.
-
Denature the samples at 95°C for 5 minutes and then snap-cool on ice.
-
Load the samples onto an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).
Next-Generation Sequencing: Illumina DNA Prep
This protocol outlines the general steps for preparing a DNA library for sequencing on an Illumina platform.
1. Tagmentation of Genomic DNA:
-
In a microcentrifuge tube, combine:
-
Genomic DNA (1-50 ng): 10 µL
-
Tagment DNA Buffer: 10 µL
-
Bead-Linked Transposomes: 5 µL
-
-
Incubate at 55°C for 15 minutes.
-
Place the tube on a magnetic stand and wait for the beads to pellet.
-
Remove and discard the supernatant.
2. Post-Tagmentation Cleanup:
-
Remove the tube from the magnetic stand.
-
Add 20 µL of Tagment Wash Buffer and resuspend the beads.
-
Place the tube back on the magnetic stand and wait for the beads to pellet.
-
Remove and discard the supernatant. Repeat this wash step once.
3. PCR Amplification:
-
To the bead pellet, add:
-
Enhanced PCR Mix: 20 µL
-
Index 1 (i7) adapter: 5 µL
-
Index 2 (i5) adapter: 5 µL
-
-
Perform PCR with the following program:
-
72°C for 3 minutes
-
98°C for 30 seconds
-
12 cycles:
-
98°C for 10 seconds
-
62°C for 30 seconds
-
72°C for 30 seconds
-
-
72°C for 1 minute
-
Hold at 10°C
-
4. Library Cleanup:
-
Place the PCR plate on a magnetic stand.
-
Transfer 45 µL of the supernatant (amplified library) to a new well.
-
Add 45 µL of Sample Purification Beads and mix.
-
Incubate for 5 minutes at room temperature.
-
Place the plate on a magnetic stand and wait for the beads to pellet.
-
Remove and discard the supernatant.
-
Add 200 µL of 80% ethanol to wash the beads. Repeat this wash step once.
-
Air dry the beads for 5 minutes.
-
Add 32 µL of Resuspension Buffer to elute the library from the beads.
5. Library Quantification and Normalization:
-
Quantify the library concentration using a fluorometric method (e.g., Qubit).
-
Normalize the library concentration to the desired molarity for sequencing.
Visualizing the Workflows: From Sample to Variant
To further illustrate the distinct processes of Sanger and NGS, the following diagrams, generated using Graphviz, depict the typical workflows for genetic variant discovery and confirmation.
Caption: Comparative workflows for Sanger and NGS in variant discovery.
Applications and Use Cases: Choosing the Right Tool for the Job
The distinct characteristics of Sanger and NGS lend themselves to different research and clinical applications.
Sanger Sequencing is the preferred method for:
-
Targeted sequencing of single genes or a small number of amplicons: Its accuracy and longer read lengths are ideal for confirming specific mutations.
-
Verification of NGS results: Sanger sequencing is often used to validate novel or clinically significant variants identified by NGS.[1]
-
Analysis of short tandem repeats (STRs) and fragment analysis.
-
Sequencing of cloned DNA fragments, such as plasmids.
Next-Generation Sequencing excels in:
-
Whole-genome sequencing (WGS) and whole-exome sequencing (WES): Its high throughput makes it possible to sequence entire genomes or the protein-coding regions of the genome at a reasonable cost.
-
Targeted sequencing of large gene panels: Simultaneously analyzing hundreds or thousands of genes is a key advantage of NGS.
-
Transcriptome sequencing (RNA-Seq): NGS can be used to quantify gene expression levels and identify novel transcripts.
-
Metagenomics: Characterizing the microbial diversity in a sample by sequencing all the DNA present.
-
Detection of rare variants: The high sequencing depth of NGS allows for the identification of variants present at very low frequencies, which is crucial in cancer research for detecting somatic mutations.[9]
Limitations and Considerations
Despite their strengths, both technologies have limitations that researchers must consider.
Sanger Sequencing Limitations:
-
Low throughput and scalability: Sequencing one fragment at a time makes it impractical and expensive for large-scale projects.[9]
-
Lower sensitivity for detecting low-frequency variants: It is not well-suited for identifying mosaicism or rare somatic mutations.[9]
-
Challenges with certain sequence contexts: Regions with high GC content or homopolymer repeats can be difficult to sequence accurately.
Next-Generation Sequencing Limitations:
-
Shorter read lengths (for some platforms): This can make it challenging to assemble genomes de novo and to resolve complex genomic rearrangements.
-
Complex data analysis: The massive datasets generated by NGS require sophisticated bioinformatics pipelines and significant computational resources.
-
Higher initial investment: The cost of NGS instruments can be substantial, although the per-sample cost is lower for high-throughput applications.
-
Potential for platform-specific errors and biases: Different NGS technologies have their own error profiles that need to be accounted for in the data analysis.
Conclusion: A Symbiotic Relationship in Modern Genomics
Sanger sequencing and Next-Generation Sequencing are not mutually exclusive technologies but rather complementary tools in the modern genomics toolbox. While NGS provides the power to explore genomes on an unprecedented scale, Sanger sequencing remains the gold standard for its accuracy and reliability in targeted applications and for the crucial role of validating NGS findings. The optimal choice between these two powerful technologies will always depend on the specific scientific question being asked, the scale of the project, and the available resources. By understanding the strengths and weaknesses of each, researchers can continue to push the boundaries of genetic discovery and accelerate the development of new diagnostics and therapies.
References
- 1. genscript.com [genscript.com]
- 2. sequencing.com [sequencing.com]
- 3. How Much Does a Next-Generation Sequencer Cost? [excedr.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. 3billion.io [3billion.io]
- 7. completegenomics.com [completegenomics.com]
- 8. NGS vs Sanger Sequencing [illumina.com]
- 9. Sanger Sequencing vs. Next-Generation Sequencing (NGS) - CD Genomics [cd-genomics.com]
A Head-to-Head Comparison: Dideoxynucleotide Chain-Termination vs. Fluorescent Dye Terminators for DNA Sequencing
In the realm of molecular biology, Sanger sequencing remains the gold standard for targeted DNA sequencing, prized for its accuracy and reliability. The core principle of this method, developed by Frederick Sanger, lies in the controlled interruption of DNA synthesis.[1] This interruption is achieved using modified nucleotides called dideoxynucleotides (ddNTPs). Over the years, the methodology has evolved from using radiolabeled ddNTPs, such as ddTTP, in four separate reactions to a more streamlined approach utilizing fluorescently labeled dye terminators in a single reaction. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in understanding the nuances of each technique.
At a Glance: Key Differences
| Feature | This compound (Radiolabeling) Method | Fluorescent Dye Terminator Method |
| Reaction Setup | Four separate reactions, one for each ddNTP (ddATP, ddGTP, ddCTP, this compound) | Single reaction containing all four fluorescently labeled ddNTPs |
| Labeling | Typically incorporates a radiolabeled deoxynucleotide (e.g., [α-³⁵S] dATP) or a radiolabeled primer | Each of the four ddNTPs is covalently linked to a distinct fluorescent dye |
| Detection | Autoradiography of a polyacrylamide gel | Automated detection of fluorescence by a laser and detector in a capillary electrophoresis instrument |
| Throughput | Lower | Higher, due to the single-reaction format and automation |
| Workflow | More complex and labor-intensive | Streamlined and amenable to automation |
| Safety | Requires handling of radioactive materials | Involves handling of fluorescent dyes, which are generally less hazardous |
Performance Metrics: A Quantitative Look
The performance of a sequencing method is judged by several key parameters. Below is a summary of typical performance metrics for both the traditional this compound-based radiolabeling method and the modern fluorescent dye terminator approach.
| Performance Metric | This compound (Radiolabeling) Method | Fluorescent Dye Terminator Method |
| Read Length | 300-500 bases | Up to 1000 bases or more[2] |
| Accuracy (Phred Score) | Generally high, but manual base calling can be subjective | Consistently high, with Phred 20 (99% accuracy) being a common quality benchmark[3][4][5] |
| Signal-to-Noise Ratio | Dependent on the specific activity of the radioisotope and exposure time | High-quality data typically has a signal-to-noise ratio >100[6] |
| Cost per 1000 bases | Historically less expensive for individual reactions, but higher labor costs | Estimated at approximately $500 per 1000 bases, though this can vary[7] |
Experimental Workflows: Visualizing the Process
The fundamental difference in the experimental setup between the two methods is a key consideration. The traditional method requires four separate extension reactions, while the dye-terminator approach consolidates this into a single tube.
Signal Generation Mechanisms
The way in which the sequence is "read" differs significantly between the two methods. The radiolabeling approach relies on the detection of radioactive decay, while the fluorescent dye terminator method uses laser-induced fluorescence.
Detailed Experimental Protocols
For researchers looking to implement or understand these techniques in detail, the following protocols provide a comprehensive overview of the key steps involved.
Protocol 1: Sanger Sequencing with Radiolabeled this compound
This protocol is based on the classical manual Sanger sequencing method.
1. Reaction Mix Preparation (per base-specific reaction):
-
Template DNA: 1 µg
-
Sequencing Primer: 1 pmol
-
5x Annealing Buffer: 2 µL
-
Sterile Deionized Water: to a final volume of 10 µL
2. Annealing:
-
Combine the template DNA, primer, annealing buffer, and water in four separate microcentrifuge tubes (one for each ddNTP: G, A, T, C).
-
Heat the tubes to 65°C for 2 minutes.
-
Allow the tubes to cool slowly to room temperature over 30 minutes to facilitate primer annealing.
3. Labeling and Termination Reaction:
-
Prepare a master mix containing:
-
5x Labeling Buffer: 2 µL
-
[α-³⁵S] dATP: 0.5 µL (10 µCi/µL)
-
Diluted DNA Polymerase (e.g., Klenow fragment): 1 µL
-
-
Add 2 µL of the master mix to each of the four annealed template-primer tubes.
-
Add 2 µL of the appropriate ddNTP/dNTP mix to each tube (e.g., this compound mix to the 'T' tube). The ratio of dNTP to ddNTP is crucial for obtaining a good distribution of fragment lengths.[8][9]
-
Incubate the reactions at 37°C for 15 minutes.
-
Add 1 µL of a chase solution (containing all four dNTPs at a higher concentration) to each tube and incubate for a further 15 minutes at 37°C.
-
Stop the reactions by adding 4 µL of stop solution (formamide with tracking dyes).
4. Gel Electrophoresis and Autoradiography:
-
Denature the samples by heating at 80°C for 2 minutes immediately before loading onto the gel.
-
Load 2-3 µL of each reaction into adjacent lanes of a denaturing polyacrylamide gel.
-
Run the gel at a constant power until the tracking dye has migrated to the desired position.
-
After electrophoresis, fix the gel, dry it, and expose it to X-ray film for 12-24 hours.
-
Develop the film to visualize the sequencing ladder and manually read the DNA sequence from the bottom of the gel upwards.
Protocol 2: Fluorescent Dye Terminator Cycle Sequencing (e.g., using BigDye™ Terminator v3.1)
This protocol is a standard method for automated Sanger sequencing.[10][11][12][13][14]
1. Cycle Sequencing Reaction Setup (per sample):
-
BigDye™ Terminator v3.1 Ready Reaction Mix: 2 µL
-
5x Sequencing Buffer: 2 µL
-
Template DNA: 100-500 ng (plasmids), 10-40 ng (PCR products)
-
Primer (3.2 µM): 1 µL
-
Sterile Deionized Water: to a final volume of 10 µL
2. Thermal Cycling:
-
Perform cycle sequencing in a thermal cycler with the following program:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
Hold: 4°C
-
3. Reaction Cleanup (to remove unincorporated dye terminators):
-
Several methods can be used, including ethanol/EDTA precipitation or column-based purification.
-
Ethanol/EDTA Precipitation:
-
To the 10 µL sequencing reaction, add 2 µL of 125 mM EDTA and 25 µL of 100% ethanol.
-
Incubate at room temperature for 15 minutes.
-
Centrifuge at high speed for 20 minutes to pellet the DNA fragments.
-
Carefully remove the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again for 5 minutes.
-
Remove the supernatant and air-dry the pellet.
-
4. Capillary Electrophoresis and Data Analysis:
-
Resuspend the dried pellet in a formamide-based loading solution.
-
Denature the sample by heating at 95°C for 2-5 minutes and then snap-cooling on ice.
-
Load the sample onto an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3500 Genetic Analyzer).
-
The instrument will perform electrophoresis, laser-induced fluorescence detection, and automated base calling.
-
The output is a chromatogram showing the fluorescent peaks corresponding to each base in the sequence.[15]
Conclusion
The evolution from the four-tube, radiolabeled this compound method to the single-tube, fluorescent dye terminator approach represents a significant advancement in DNA sequencing technology.[16] While both methods are based on the same fundamental principle of chain termination, the use of fluorescent dye terminators offers substantial advantages in terms of workflow efficiency, throughput, safety, and amenability to automation. The result is longer, more accurate reads with a more streamlined experimental process. For most modern molecular biology applications, fluorescent dye terminator sequencing is the preferred method for Sanger sequencing, providing the high-quality, reliable data that researchers and drug development professionals depend on.
References
- 1. Introduction to DNA Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 2. Sanger Sequencing vs. Next-Generation Sequencing (NGS) | MolecularCloud [molecularcloud.org]
- 3. illumina.com [illumina.com]
- 4. knowledge.illumina.com [knowledge.illumina.com]
- 5. Cross-Site Evaluation of Commercial Sanger Sequencing Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cqls.oregonstate.edu [cqls.oregonstate.edu]
- 7. news-medical.net [news-medical.net]
- 8. csus.edu [csus.edu]
- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 10. science.smith.edu [science.smith.edu]
- 11. Dye-terminator DNA sequencing [protocols.io]
- 12. haveylab.horticulture.wisc.edu [haveylab.horticulture.wisc.edu]
- 13. users.ugent.be [users.ugent.be]
- 14. m.youtube.com [m.youtube.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Fidelity of DNA Polymerases with Dideoxynucleoside Triphosphates (ddNTPs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the fidelity of various DNA polymerases when incorporating dideoxynucleoside triphosphates (ddNTPs). Understanding the efficiency and discrimination of ddNTP incorporation is crucial for applications such as Sanger sequencing, polymerase chain reaction (PCR), and the development of antiviral and anticancer therapies involving nucleotide analogs.
Comparative Analysis of DNA Polymerase Fidelity with ddNTPs
The ability of a DNA polymerase to discriminate between canonical deoxynucleoside triphosphates (dNTPs) and their ddNTP analogs is a key determinant of its utility in molecular biology applications. High fidelity in this context refers to the precise and efficient incorporation of ddNTPs when required, as in sequencing, or the effective rejection of these analogs to ensure processivity in standard PCR. The following table summarizes the performance of several commonly used DNA polymerases in their interaction with ddNTPs.
| DNA Polymerase | Family | Proofreading (3'-5' Exo) | ddNTP Incorporation Characteristics | Key Applications |
| Taq Polymerase | A | No | High Discrimination : Incorporates ddNTPs inefficiently compared to dNTPs.[1] Biased Incorporation : Shows a preference for incorporating ddGTP, approximately 10 times faster than other ddNTPs.[2] | Standard PCR, DNA sequencing (especially older methods) |
| Klenow Fragment (of E. coli Pol I) | A | Yes (in wild-type) | High Discrimination : Discriminates strongly against ddNTPs, with an incorporation rate several hundred-fold slower than for dNTPs.[3] Sequence-Dependent Incorporation : Efficiency of ddNTP uptake is influenced by the local sequence context.[3] | Original Sanger sequencing, radioactive labeling of DNA |
| T7 DNA Polymerase | A | Yes (can be genetically removed) | Low Discrimination : Incorporates ddNTPs at a rate only several-fold lower than dNTPs, leading to uniform termination patterns.[1][4] Manganese-Dependent Activity : In the presence of Mn²⁺, discrimination between dNTPs and ddNTPs is further reduced.[1] | Sanger sequencing (as "Sequenase"), in vitro transcription |
| Pfu DNA Polymerase | B | Yes | Very High Discrimination : Generally incorporates ddNTPs poorly, a characteristic of many archaeal polymerases.[5] Specific kinetic data is limited, but high-fidelity polymerases in this family are optimized for dNTP incorporation. | High-fidelity PCR, cloning, site-directed mutagenesis |
Experimental Protocols
Evaluating the fidelity of DNA polymerases with ddNTPs can be performed using several methods. A common approach is a gel-based primer extension assay that directly visualizes the termination of DNA synthesis upon ddNTP incorporation.
Protocol: Gel-Based ddNTP Incorporation Fidelity Assay
This protocol is adapted from methodologies used for Sanger sequencing and direct competition fidelity assays.
Objective: To qualitatively and semi-quantitatively assess the efficiency of ddNTP incorporation by a DNA polymerase.
Materials:
-
Purified DNA polymerase of interest
-
Single-stranded DNA template
-
5'-radiolabeled or fluorescently labeled primer
-
Reaction buffer specific to the DNA polymerase
-
Deoxynucleoside triphosphates (dNTPs) mix (dATP, dCTP, dGTP, dTTP)
-
Dideoxynucleoside triphosphates (ddNTPs) (ddATP, ddCTP, ddGTP, ddTTP)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)
-
Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7-8 M urea)
-
Gel running buffer (e.g., TBE buffer)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Annealing: Anneal the labeled primer to the single-stranded DNA template by incubating in the reaction buffer at a temperature appropriate for the primer-template duplex.
-
Reaction Setup: Prepare four separate reaction tubes, each containing the annealed primer-template, the DNA polymerase, and the dNTP mix.
-
Termination Reaction: To each of the four tubes, add one of the four ddNTPs (ddATP, ddCTP, ddGTP, or this compound). The ratio of ddNTP to the corresponding dNTP is critical and may need to be optimized for each polymerase. For polymerases with high discrimination, a higher ddNTP:dNTP ratio will be required.[5]
-
Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase for a defined period (e.g., 10-30 minutes).
-
Quenching: Stop the reactions by adding the stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA fragments.
-
Gel Electrophoresis: Load the samples from the four reactions into separate lanes of a denaturing polyacrylamide gel. Run the gel at a constant high voltage until the loading dye has migrated to the desired position.
-
Visualization: Visualize the radioactively or fluorescently labeled DNA fragments using a phosphorimager or fluorescence scanner.
Data Analysis:
The resulting gel will show a ladder of bands in each lane, with each band representing a fragment of DNA that terminated at a specific base. The intensity and distribution of these bands provide information about the polymerase's fidelity with ddNTPs. A polymerase that incorporates ddNTPs efficiently and with low bias will produce a clean ladder with relatively uniform band intensities. In contrast, a polymerase that discriminates strongly against ddNTPs will produce faint bands or require a very high ddNTP:dNTP ratio to generate a ladder.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for evaluating DNA polymerase fidelity with ddNTPs and the underlying molecular interactions.
Experimental workflow for the ddNTP incorporation fidelity assay.
References
- 1. Bacteriophage T7 DNA polymerase – sequenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present [frontiersin.org]
- 4. T7 DNA polymerase - Wikipedia [en.wikipedia.org]
- 5. Improving dideoxynucleotide-triphosphate utilisation by the hyper-thermophilic DNA polymerase from the archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of ddTTP with Viral Polymerases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of 2',3'-dideoxythymidine-5'-triphosphate (ddTTP) across a panel of key viral polymerases. The information presented herein is intended to assist researchers in evaluating the potential of this compound as a broad-spectrum antiviral agent or as a tool for studying viral replication mechanisms.
Mechanism of Action: Chain Termination
This compound is a synthetic analogue of the natural deoxythymidine triphosphate (dTTP). Its mechanism of action relies on the principle of chain termination during DNA synthesis. Lacking a 3'-hydroxyl group, the incorporation of this compound into a growing DNA chain by a viral polymerase prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting further elongation of the DNA strand. This premature termination of viral genome replication is the basis of its antiviral activity.
Mechanism of this compound-mediated chain termination.
Comparative Inhibitory Activity of this compound
The efficacy of this compound as a chain terminator varies significantly among different viral polymerases. This variability is primarily due to differences in the nucleotide-binding pocket of each enzyme, which dictates the efficiency of this compound incorporation in place of the natural dTTP.
| Viral Polymerase | Virus Family | Known Inhibitory Effect of this compound | Quantitative Data (IC50 / Ki / kpol/Kd) |
| Reverse Transcriptase (RT) | Retroviridae (e.g., HIV-1) | High. this compound is a well-established and potent inhibitor. | kpol (incorporation rate) is modestly slower than dTTP, but Kd (binding affinity) is higher. The overall catalytic efficiency (kpol/Kd) is reduced.[1] |
| DNA Polymerase | Herpesviridae (e.g., HSV-1) | Low to Moderate. this compound is a relatively weak inhibitor compared to other nucleoside analogues like acyclovir triphosphate.[2] | Specific IC50 or Ki values are not readily available in the literature, but it is generally considered less effective than other anti-herpetic nucleoside analogs. |
| Reverse Transcriptase (RT) | Hepadnaviridae (e.g., HBV) | Moderate. this compound can inhibit HBV RT, likely through a noncompetitive mechanism with respect to the natural substrate. | Specific IC50 or Ki values for this compound are not widely reported. Studies on similar thymidine analogs suggest noncompetitive inhibition. |
| RNA-dependent RNA Polymerase (RdRp) | Orthomyxoviridae (e.g., Influenza A) | No significant inhibition reported. Nucleoside analogs targeting influenza RdRp typically have modified bases or sugar moieties distinct from a simple 2',3'-dideoxyribose.[1][3][4] | Data not available. |
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound against different viral polymerases. Specific conditions, such as enzyme and substrate concentrations, may need to be optimized for individual experimental setups.
HIV-1 Reverse Transcriptase Inhibition Assay (Radiometric)
This assay measures the incorporation of a radiolabeled nucleotide into a growing DNA strand in the presence of varying concentrations of this compound.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled thymidine triphosphate)
-
Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)
-
This compound solutions of varying concentrations
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and a fixed concentration of [³H]-dTTP.
-
Add varying concentrations of this compound to the reaction mixtures. Include a control with no this compound.
-
Initiate the reaction by adding purified HIV-1 RT.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the precipitated DNA through glass fiber filters and wash with TCA and ethanol.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition of RT activity at each this compound concentration and determine the IC50 value.
Herpes Simplex Virus (HSV-1) DNA Polymerase Inhibition Assay
This assay is similar to the HIV-1 RT assay but uses a DNA template and purified HSV-1 DNA polymerase.
Materials:
-
Purified recombinant HSV-1 DNA Polymerase
-
Activated calf thymus DNA (as template-primer)
-
[³H]-dTTP
-
Unlabeled dNTPs
-
This compound solutions
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 3 mM MgCl₂, 0.5 mM DTT)
-
TCA, glass fiber filters, scintillation fluid and counter
Procedure:
-
Follow a similar procedure as the HIV-1 RT assay, substituting the poly(rA)-oligo(dT) with activated calf thymus DNA and using the appropriate reaction buffer for HSV-1 DNA polymerase.
-
Incubate at 37°C and quantify the incorporation of [³H]-dTTP to determine the inhibitory effect of this compound.
Hepatitis B Virus (HBV) Endogenous Polymerase Assay
This assay utilizes intact HBV core particles which contain the viral polymerase and the endogenous viral DNA template.
Materials:
-
HBV core particles isolated from infected cells or a suitable expression system
-
[α-³²P]-dCTP (or another radiolabeled dNTP)
-
Unlabeled dNTPs
-
This compound solutions
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 75 mM NH₄Cl, 1 mM MgCl₂, 0.5% NP-40, 0.5% 2-mercaptoethanol)
-
Phenol:chloroform for DNA extraction
-
Ethanol for DNA precipitation
-
Agarose gel electrophoresis system and autoradiography equipment
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, isolated HBV core particles, and a radiolabeled dNTP.
-
Add varying concentrations of this compound.
-
Incubate the reactions at 37°C for several hours.
-
Stop the reaction and extract the viral DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analyze the radiolabeled DNA products by agarose gel electrophoresis and autoradiography.
-
Quantify the reduction in DNA synthesis in the presence of this compound to determine its inhibitory effect.
General workflow for viral polymerase inhibition assay.
Conclusion
This compound exhibits potent and specific inhibitory activity against HIV-1 reverse transcriptase, making it a valuable tool for studying retroviral replication and a precursor for the development of antiretroviral drugs. Its efficacy against other viral polymerases, such as those from HSV and HBV, is considerably lower. There is currently no evidence to suggest that this compound is an effective inhibitor of influenza virus RNA-dependent RNA polymerase. The differential sensitivity of these viral enzymes to this compound underscores the structural diversity of their nucleotide-binding sites and highlights the challenges in developing broad-spectrum antiviral nucleoside analogs. Further research, including the determination of precise kinetic parameters for a wider range of viral polymerases, is necessary to fully elucidate the cross-reactivity profile of this compound.
References
- 1. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of herpes simplex virus DNA polymerase by diphosphates of acyclic phosphonylmethoxyalkyl nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective Lethal Mutagenesis of Influenza Virus by Three Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antivirals Targeting Polymerase Complex of Influenza Viruses [mdalert.com]
A Comparative Analysis of ddTTP and Other Dideoxynucleotides for Chain Termination Sequencing
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Dideoxynucleotide Performance in Sanger Sequencing
Dideoxynucleotides (ddNTPs) are the cornerstone of the Sanger sequencing method, the gold standard for DNA sequence validation. Their unique structure, lacking a 3'-hydroxyl group, effectively terminates DNA synthesis, allowing for the generation of a nested set of DNA fragments that, when separated by size, reveal the precise nucleotide sequence. While all four ddNTPs—ddATP, ddCTP, ddGTP, and ddTTP—function on this same principle, their efficiency of incorporation by DNA polymerases can vary, impacting the quality and reliability of sequencing results. This guide provides a comparative overview of this compound and its counterparts, supported by experimental data and detailed protocols.
Performance Comparison of Dideoxynucleotides
The efficiency with which a DNA polymerase incorporates a ddNTP relative to its corresponding deoxynucleotide (dNTP) is a critical factor in Sanger sequencing. Unequal incorporation rates can lead to variations in peak heights in the resulting chromatogram, making sequence analysis challenging. The following table summarizes key quantitative data regarding the relative performance of different ddNTPs.
| Dideoxynucleotide | DNA Polymerase | Relative Incorporation Rate/Efficiency | Optimal ddNTP:dNTP Ratio (for Thermo Sequenase) |
| This compound | Taq Polymerase | Standard | 600:1 |
| ddATP | Taq Polymerase | Standard | 400:1 |
| ddCTP | Taq Polymerase | Standard | 200:1 |
| ddGTP | Taq Polymerase | ~10 times higher than other ddNTPs | 30:1 |
Data compiled from studies on DNA polymerase kinetics.
The notable outlier in performance is ddGTP, which is incorporated by Taq polymerase at a significantly higher rate than the other three ddNTPs. This preference is attributed to a specific interaction between the arginine residue R660 of the polymerase and the guanine base of ddGTP. This higher incorporation efficiency means that a much lower concentration of ddGTP relative to dGTP is required to achieve optimal chain termination. Conversely, this compound, along with ddATP and ddCTP, exhibits a more standard incorporation rate, necessitating a higher relative concentration to ensure effective and balanced termination throughout the sequencing reaction.
Experimental Protocols
To achieve high-quality Sanger sequencing results, a well-defined experimental protocol is essential. The following is a detailed methodology for dye-terminator cycle sequencing, a common modern iteration of the Sanger method.
I. Cycle Sequencing Reaction
This step involves the amplification of the DNA template with a thermostable DNA polymerase, dNTPs, and fluorescently labeled ddNTPs.
Reagents:
-
Purified PCR product or plasmid DNA (20-100 ng/µl)
-
Sequencing Primer (1.6 µM)
-
BigDye™ Terminator v3.1 Ready Reaction Mix (contains DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)
-
5x Sequencing Buffer
-
Nuclease-free water
Procedure:
-
Prepare the Master Mix: For each reaction, prepare a master mix containing:
-
BigDye™ Terminator v3.1 Ready Reaction Mix: 2 µl
-
5x Sequencing Buffer: 2 µl
-
Nuclease-free water: to a final volume of 10 µl per reaction (after adding template and primer).
-
-
Set up Individual Reactions: In a PCR tube or 96-well plate, add:
-
Template DNA: 1-5 µl (adjust volume based on concentration)
-
Sequencing Primer: 1 µl
-
Master Mix: bring to a final volume of 10 µl.
-
-
Thermal Cycling: Place the reaction plate in a thermal cycler and perform the following program:
-
Initial Denaturation: 96°C for 1 minute
-
30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
II. Post-Sequencing Reaction Cleanup
This step is crucial to remove unincorporated dye terminators and salts that can interfere with capillary electrophoresis.
Reagents:
-
125 mM EDTA
-
Absolute Ethanol (100%)
-
70% Ethanol
Procedure:
-
To each completed sequencing reaction, add 2 µl of 125 mM EDTA.
-
Add 20 µl of 100% ethanol and mix thoroughly by vortexing.
-
Incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet with 70 µl of 70% ethanol.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Aspirate and discard the supernatant.
-
Air dry the pellet for 10-15 minutes at room temperature.
III. Capillary Electrophoresis
The purified and dried DNA fragments are resuspended and separated by size using an automated capillary electrophoresis instrument.
Reagents:
-
Hi-Di™ Formamide
Procedure:
-
Resuspend the dried DNA pellet in 10-15 µl of Hi-Di™ Formamide.
-
Denature the fragments by heating at 95°C for 5 minutes, followed by immediate cooling on ice.
-
Load the samples onto the capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).
-
The instrument will perform electrophoresis, detect the fluorescently labeled fragments, and generate a chromatogram representing the DNA sequence.
Visualizing the Workflow
The following diagrams illustrate the key processes in Sanger sequencing.
Caption: Sanger Sequencing Experimental Workflow.
Caption: Mechanism of Dideoxynucleotide Chain Termination.
A Comparative Guide to Commercial Reagents for Dideoxythymidine Triphosphate (ddTTP) Applications
Performance Comparison of Commercial Reagents
The performance of ddTTP is intrinsically linked to the overall formulation of the sequencing or PCR master mix, including the polymerase, buffer composition, and the concentration and purity of dNTPs and ddNTPs. The following tables summarize the key features and performance metrics of widely used commercial kits for ddPCR and Sanger sequencing.
Droplet Digital PCR (ddPCR) Reagents
ddPCR technology provides absolute quantification of nucleic acids. The performance of this compound within a ddPCR supermix influences the efficiency and fidelity of target amplification in the droplets.
| Feature | Bio-Rad ddPCR™ Supermix for Probes (No dUTP) |
| Manufacturer | Bio-Rad |
| Key Components | Hot-start DNA polymerase, dNTPs (including dATP, dCTP, dGTP, dTTP), ddNTPs, optimized buffer |
| Reported Performance | High specificity and fluorescence amplitude with minimal droplet variability, enabling precise target quantification.[1][2][3] The hot-start feature minimizes non-specific amplification during sample partitioning.[1][2] |
| Applications | Absolute quantification, rare mutation detection, copy number variation analysis, gene expression analysis.[4] |
| Compatibility | Optimized for use with Bio-Rad's QX200™/QX600™ and QX ONE™ ddPCR Systems.[1] |
Sanger Sequencing Reagents
In Sanger sequencing, this compound acts as a chain terminator. The efficiency of its incorporation by the DNA polymerase determines the quality of the sequencing data, including read length and peak uniformity.
| Feature | Thermo Fisher Scientific BigDye™ Terminator v3.1 Cycle Sequencing Kit | QuantumDye™ Terminator v3.1 Cycle Sequencing Kit |
| Manufacturer | Thermo Fisher Scientific | AdvancedSeq LLC |
| Key Components | AmpliTaq™ DNA Polymerase, FS; fluorescently labeled ddNTPs (including this compound); dNTPs; magnesium chloride; and buffer.[5] | Not explicitly detailed, but designed as a direct substitute for BigDye™ Terminator v3.1. |
| Reported Performance | Generates data with uniform peak heights and optimized signal balance, resulting in longer, high-quality reads.[6] Improved performance for sequencing difficult templates. | Reported to have identical performance to BigDye™ Terminator v3.1 with uniform peak heights and long, high-resolution reads.[7] |
| Applications | De novo sequencing, resequencing, and finishing of various DNA templates including PCR products, plasmids, and BACs.[8] | De novo sequencing and resequencing applications.[7] |
| Compatibility | Fully compatible with all ABI Genetic Analyzers.[7] | Fully compatible with all ABI Genetic Analyzers.[7] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the objective evaluation of reagent performance. The following sections provide standardized methodologies for ddPCR and Sanger sequencing, which can be adapted to compare different commercial reagents.
Droplet Digital PCR (ddPCR) Experimental Workflow
The following diagram and protocol outline a typical workflow for a ddPCR experiment designed to quantify a specific DNA target.
Protocol for ddPCR:
-
Reaction Preparation:
-
Thaw the ddPCR supermix, primers, probes, and DNA template on ice.
-
Prepare a master mix by combining the 2x ddPCR supermix, forward and reverse primers (final concentration of 900 nM each), and probe (final concentration of 250 nM).
-
Add the template DNA to the master mix. The final reaction volume is typically 20 µL.
-
-
Droplet Generation:
-
Load 20 µL of each reaction mix into the sample well of a droplet generator cartridge.
-
Load 70 µL of droplet generation oil into the oil well for each sample.
-
Place the cartridge into the droplet generator to partition each sample into approximately 20,000 nanoliter-sized droplets.
-
-
Thermal Cycling:
-
Carefully transfer the droplet emulsion from the cartridge to a 96-well PCR plate.
-
Seal the plate with a pierceable foil seal.
-
Perform thermal cycling using the following conditions:
-
Enzyme Activation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Enzyme Deactivation: 98°C for 10 minutes
-
Hold: 4°C
-
-
-
Droplet Reading and Data Analysis:
-
Place the 96-well plate into the droplet reader.
-
The reader will aspirate the droplets from each well and analyze them for fluorescence.
-
The software will count the number of positive (fluorescent) and negative (non-fluorescent) droplets to calculate the absolute concentration of the target DNA.
-
Sanger Sequencing Experimental Workflow
The following diagram and protocol describe the steps involved in a typical Sanger sequencing experiment, from cycle sequencing to data analysis.
Protocol for Sanger Sequencing:
-
Cycle Sequencing Reaction Setup:
-
For a 20 µL reaction, combine the following in a PCR tube:
-
BigDye™ Terminator v3.1 Ready Reaction Mix: 4 µL
-
Template DNA (e.g., purified PCR product or plasmid): 100-500 ng
-
Sequencing Primer (3.2 µM): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
-
Thermal Cycling:
-
Perform cycle sequencing using the following conditions:
-
Initial Denaturation: 96°C for 1 minute
-
25 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
-
Sequencing Product Cleanup:
-
Remove unincorporated dye terminators and primers. This can be achieved using various methods, such as ethanol/EDTA precipitation or column-based purification kits.
-
For ethanol/EDTA precipitation:
-
Add 5 µL of 125 mM EDTA to each reaction.
-
Add 60 µL of 100% ethanol and mix well.
-
Incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at high speed for 20 minutes.
-
Carefully remove the supernatant.
-
Wash the pellet with 250 µL of 70% ethanol and centrifuge for 5 minutes.
-
Remove the supernatant and air dry the pellet.
-
-
-
Capillary Electrophoresis and Data Analysis:
-
Resuspend the dried pellet in 10-20 µL of Hi-Di™ Formamide.
-
Denature the samples at 95°C for 5 minutes and then place on ice.
-
Load the samples onto a capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).
-
The instrument will separate the DNA fragments by size, and a laser will excite the fluorescent dyes attached to the ddNTPs.
-
The sequencing software will analyze the fluorescence data to generate the DNA sequence.
-
By adhering to these standardized protocols, researchers can effectively evaluate and compare the performance of different commercial this compound-containing reagents for their specific applications, ensuring the selection of the most suitable product for their research needs.
References
- 1. bio-rad.com [bio-rad.com]
- 2. bio-rad.com [bio-rad.com]
- 3. bio-rad.com [bio-rad.com]
- 4. bio-rad.com [bio-rad.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Applied Biosystems BigDye Terminator v3.1 Cycle Sequencing Kit 24 Reactions | Buy Online | Applied Biosystems™ | Fisher Scientific [fishersci.com]
- 7. Make Your Sanger Sequencing Cost-Effective [vhbio.com]
- 8. Sanger Sequencing and Fragment Analysis Kits, Reagents, and Accessories | Thermo Fisher Scientific - FR [thermofisher.com]
Safety Operating Guide
Navigating the Disposal of ddTTP: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory reagents is a critical component of maintaining a secure and compliant work environment. This guide provides essential, step-by-step procedures for the disposal of 2',3'-Dideoxythymidine-5'-triphosphate (ddTTP), a key reagent in Sanger sequencing. By adhering to these protocols, laboratories can minimize risks and ensure responsible chemical waste management, fostering a culture of safety and building trust in their operational integrity.
While specific disposal instructions from manufacturers are not always readily available, the following procedures are based on the chemical properties of this compound and general best practices for laboratory waste management. It is imperative to always consult your institution's specific safety data sheets (SDS) and waste disposal protocols, as well as local and national regulations.
Key Chemical and Safety Data for this compound
To inform proper handling and disposal, it is crucial to be aware of the fundamental properties of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇N₂O₁₃P₃ | [1][2] |
| Molecular Weight | 466.17 g/mol | [1][2][3] |
| Form | Solution in water | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [1][2][4] |
| Storage Temperature | -20°C | [1][2][3] |
| Purity | ≥ 98% (HPLC) | [1][2] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound and associated waste should be conducted with careful consideration of its chemical nature and potential for contamination.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, when handling this compound.
-
Small Spills: For minor spills of this compound solution, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
Containment: Ensure the spill does not enter drains or waterways.
-
Collection: Carefully collect the absorbent material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable disinfectant or cleaning agent, followed by water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.
Disposal of Unused this compound Solutions
Unused or expired this compound solutions must be disposed of as chemical waste.
-
Waste Collection: Collect all unwanted this compound solutions in a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name (2',3'-Dideoxythymidine-5'-triphosphate), the concentration, and the date.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, pending collection by your institution's environmental health and safety (EHS) department.
-
Do Not Drain Dispose: Never dispose of this compound solutions down the drain.[5][6]
Disposal of Contaminated Labware
Labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, must be treated as contaminated waste.
-
Segregation: Segregate contaminated solid waste from regular laboratory trash.
-
Collection: Place all contaminated items into a designated, labeled biohazard or chemical waste bag.[7][8] These bags are often red or orange and must be clearly marked.[7][8]
-
Containerization: For sharps such as needles or razor blades that may be contaminated, use a designated, puncture-resistant sharps container.[7][8][9]
-
Final Disposal: Once the waste bags or sharps containers are full (typically no more than three-quarters), they should be securely closed and disposed of through your institution's hazardous waste management stream.[8]
Visualizing the this compound Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow for managing this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures and fostering a proactive approach to laboratory safety, research institutions can not only ensure compliance but also build a foundation of trust with their personnel and the broader scientific community.
References
- 1. This compound - high concentration, Nucleotides for Chain termination Sequencing - Jena Bioscience [jenabioscience.com]
- 2. This compound, Unmodified (natural) dideoxy-Nucleoside triphosphates (ddNTPs) - Jena Bioscience [jenabioscience.com]
- 3. glpbio.com [glpbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Regulated Waste training - Engineering and Work Practice Controls video | ProBloodBorne [probloodborne.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Essential Safety and Handling of ddTTP for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and molecular biology, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2',3'-Dideoxythymidine-5'-triphosphate (ddTTP), a key component in Sanger sequencing and other molecular biology applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
While this compound itself is not classified as a hazardous substance, its in vivo properties are not fully characterized.[1] Therefore, it is crucial to handle it with care, following standard laboratory safety protocols to minimize any potential risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound and associated reagents.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other suitable chemical-resistant gloves | To prevent skin contact with this compound and other reagents. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from splashes of chemical solutions. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability and performance of this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the vial for any damage or leaks.
-
Store this compound solutions at -20°C in a non-frost-free freezer for long-term storage.[1]
-
For frequent use, small aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Handling Procedure:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
When preparing for an experiment, retrieve the this compound vial from the freezer and allow it to thaw on ice.
-
Briefly centrifuge the vial to collect the solution at the bottom before opening.
-
Pipette the required amount of this compound solution carefully, avoiding any splashing.
-
After use, securely cap the vial and immediately return it to the -20°C freezer.
-
Always wash your hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
Disposal Plan
While this compound is not categorized as hazardous waste, the solutions and materials it comes into contact with may be subject to specific disposal regulations depending on the other components in the mixture.
Waste Segregation and Disposal:
-
Non-contaminated waste: Paper towels, packaging, and other materials that have not come into direct contact with this compound or other chemicals can be disposed of as regular laboratory waste.
-
Chemically contaminated waste: All materials that have come into direct contact with this compound solutions, such as pipette tips, microcentrifuge tubes, and gloves, should be disposed of in a designated chemical waste container.
-
Liquid waste: Unused this compound solutions and reaction mixtures should be collected in a clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of chemical waste.
Experimental Workflow for Safe this compound Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
